6-Cyclohexylquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63810-33-3 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
6-cyclohexylquinoxaline |
InChI |
InChI=1S/C14H16N2/c1-2-4-11(5-3-1)12-6-7-13-14(10-12)16-9-8-15-13/h6-11H,1-5H2 |
InChI Key |
FPJOSTAMKXGEOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=NC=CN=C3C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
6-Cyclohexylquinoxaline: A Technical Overview for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The quinoxaline scaffold, consisting of a benzene ring fused to a pyrazine ring, serves as a "privileged structure" in drug discovery, appearing in a variety of biologically active molecules.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties.[2][3] The biological effects of quinoxaline derivatives are often modulated by the nature and position of substituents on the quinoxaline core.[1][4] This guide focuses on the chemical structure, proposed synthesis, predicted properties, and potential biological relevance of a specific derivative, 6-Cyclohexylquinoxaline. Due to the limited availability of specific data for this compound, this document leverages established knowledge of quinoxaline chemistry to provide a comprehensive technical overview.
Chemical Structure and Properties
The chemical structure of this compound features a quinoxaline core with a cyclohexyl group attached at the 6-position of the benzene ring.
Structure:
Predicted Physicochemical Properties:
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₁₆N₂ | |
| Molecular Weight | 212.29 g/mol | Calculated based on the molecular formula. |
| Melting Point | Not available | Likely a solid at room temperature. |
| Boiling Point | Not available | Expected to be relatively high due to molecular weight and polarity. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. | The cyclohexyl group decreases water solubility compared to unsubstituted quinoxaline. |
| LogP | Not available | Predicted to be moderately lipophilic. |
Proposed Synthesis
The synthesis of this compound can be approached through established methods for quinoxaline ring formation, followed by or preceded by the introduction of the cyclohexyl substituent. A plausible and widely used method for constructing the quinoxaline core is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.
A potential synthetic route is outlined below:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on general procedures for quinoxaline synthesis and Suzuki coupling. Optimization of reaction conditions would be necessary.
Step 1: Synthesis of 4-Cyclohexyl-1,2-diaminobenzene via Suzuki Coupling
-
To a reaction vessel, add 4-bromo-1,2-diaminobenzene (1 equivalent), cyclohexylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform a work-up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-cyclohexyl-1,2-diaminobenzene.
Step 2: Synthesis of this compound via Condensation
-
Dissolve 4-cyclohexyl-1,2-diaminobenzene (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Add an aqueous solution of glyoxal (40% in H₂O, 1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a few hours. Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture if an acidic solvent was used.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude product by recrystallization or column chromatography to yield this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been reported, the broader class of 6-substituted quinoxalines has shown a range of biological activities. For instance, various 6-substituted quinoxaline analogs have been investigated for their antiproliferative effects in cancer cell lines.[1] The nature of the substituent at the 6-position can significantly influence the biological activity.
Quinoxaline derivatives have been identified as inhibitors of various kinases and other enzymes involved in cellular signaling. For example, they have been shown to act as inhibitors of PI3K (phosphatidylinositol 3-kinase) and JSP-1 (JNK Stimulatory Phosphatase-1).[1] A generalized signaling pathway where a quinoxaline derivative might act as an inhibitor is depicted below. This is a representative diagram and does not imply a known interaction for this compound.
Figure 2: Representative PI3K/AKT signaling pathway, a potential target for quinoxaline derivatives.
Conclusion
This compound represents an under-explored member of the pharmacologically significant quinoxaline family. Based on established synthetic methodologies, its preparation is feasible through a two-step process involving a Suzuki coupling to introduce the cyclohexyl moiety, followed by a condensation reaction to form the quinoxaline ring. While its specific biological properties are yet to be determined, the known activities of other 6-substituted quinoxalines suggest that it could be a valuable candidate for screening in various drug discovery programs, particularly in oncology and infectious diseases. Further research is warranted to synthesize and evaluate the biological profile of this compound to unlock its therapeutic potential.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
An In-depth Technical Guide to the Synthesis of 6-Cyclohexylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for 6-Cyclohexylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the probable synthetic route, reaction mechanism, and general experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of a cyclohexyl group at the 6-position of the quinoxaline ring can modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacological and material properties. This guide focuses on the most plausible and efficient synthetic approach to this compound.
Proposed Synthesis Pathway
The most direct and common method for the synthesis of quinoxaline derivatives is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, this involves two primary stages:
-
Synthesis of the key intermediate: 4-Cyclohexyl-1,2-phenylenediamine.
-
Condensation of 4-Cyclohexyl-1,2-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, to form the quinoxaline ring.
The overall synthetic scheme is presented below:
Figure 1: Proposed two-step synthesis pathway for this compound.
Synthesis of 4-Cyclohexyl-1,2-phenylenediamine
The critical precursor for the synthesis of this compound is 4-Cyclohexyl-1,2-phenylenediamine. A common and effective method for its preparation is the reduction of a corresponding nitro-substituted aniline.
Synthetic Route: Reduction of 4-Cyclohexyl-2-nitroaniline
A plausible route to 4-Cyclohexyl-1,2-phenylenediamine involves the catalytic hydrogenation of 4-Cyclohexyl-2-nitroaniline. This starting material can be synthesized through methods such as the Friedel-Crafts alkylation of 2-nitroaniline with cyclohexene or cyclohexanol, though this can sometimes lead to mixtures of isomers. A more controlled approach involves the nitration of 4-cyclohexylaniline, followed by separation of the desired ortho-nitro isomer.
Experimental Protocol: Catalytic Hydrogenation
The following is a general experimental protocol for the reduction of a nitroaniline to a phenylenediamine.
Materials:
-
4-Cyclohexyl-2-nitroaniline
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a hydrogenation vessel, dissolve 4-Cyclohexyl-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas into the vessel, typically to a pressure of 1-5 atmospheres.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Cyclohexyl-1,2-phenylenediamine.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data (Illustrative):
| Parameter | Value |
| Substrate | 4-Cyclohexyl-2-nitroaniline |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Hydrogen Pressure | 3 atm |
| Temperature | 40 °C |
| Reaction Time | 4-8 hours |
| Yield | >90% |
Synthesis of this compound
With the key intermediate, 4-Cyclohexyl-1,2-phenylenediamine, in hand, the final step is the construction of the quinoxaline ring through condensation with a 1,2-dicarbonyl compound. Glyoxal is a common and readily available reagent for this purpose.
Reaction Mechanism
The formation of the quinoxaline ring proceeds through a double condensation reaction. The more nucleophilic amino groups of the o-phenylenediamine attack the electrophilic carbonyl carbons of the glyoxal. This is followed by dehydration to form the stable aromatic quinoxaline ring.
Figure 2: Reaction mechanism for the formation of this compound.
Experimental Protocol: Condensation Reaction
The following is a general experimental protocol for the synthesis of quinoxaline derivatives from an o-phenylenediamine and glyoxal.
Materials:
-
4-Cyclohexyl-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol or Acetic Acid
-
Sodium sulfite (optional, to trap excess glyoxal)
Procedure:
-
Dissolve 4-Cyclohexyl-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or dilute acetic acid in a round-bottom flask.
-
To this solution, add a stoichiometric amount of glyoxal (1.0-1.1 eq), usually as a 40% aqueous solution, dropwise with stirring.
-
The reaction is often exothermic and can be stirred at room temperature or gently heated (e.g., to 50-70 °C) to ensure completion. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete (typically 1-4 hours), cool the reaction mixture to room temperature.
-
If desired, a small amount of sodium sulfite can be added to react with any excess glyoxal.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold solvent, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data (Illustrative):
| Parameter | Value |
| Substrate | 4-Cyclohexyl-1,2-phenylenediamine |
| Reagent | Glyoxal (40% aq. solution) |
| Solvent | Ethanol |
| Temperature | 60 °C |
| Reaction Time | 2 hours |
| Yield | 85-95% |
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the cyclohexyl group and the aromatic protons of the quinoxaline ring system.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Melting Point: To assess the purity of the final product.
Conclusion
The synthesis of this compound can be efficiently achieved through a two-step process involving the reduction of 4-Cyclohexyl-2-nitroaniline to 4-Cyclohexyl-1,2-phenylenediamine, followed by its condensation with glyoxal. This pathway utilizes well-established and high-yielding reactions, making it a practical approach for the preparation of this and structurally related quinoxaline derivatives for further investigation in drug discovery and materials science.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.
Figure 3: Experimental workflow for the synthesis of this compound.
Spectroscopic Analysis of 6-Cyclohexylquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Cyclohexylquinoxaline. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic characteristics based on the analysis of the constituent quinoxaline and cyclohexyl moieties. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar compounds. A generalized workflow for spectroscopic analysis is also presented.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antidepressant properties. The planar structure of the quinoxaline ring system allows for intercalation with DNA, making it a valuable scaffold in drug design. The functionalization of the quinoxaline core, such as the introduction of a cyclohexyl group at the 6-position, can significantly influence its physicochemical properties and biological activity.
Accurate structural elucidation and characterization are paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide outlines the expected spectroscopic data for this compound and provides standardized methodologies for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges and fragmentation patterns for the quinoxaline and cyclohexyl functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.80 | s | 1H | H-2 or H-3 (Quinoxaline) |
| ~8.80 | s | 1H | H-3 or H-2 (Quinoxaline) |
| ~8.10 | d | 1H | H-8 (Quinoxaline) |
| ~7.95 | d | 1H | H-5 (Quinoxaline) |
| ~7.70 | dd | 1H | H-7 (Quinoxaline) |
| ~2.60 | m | 1H | H-1' (Cyclohexyl) |
| ~1.85 | m | 2H | H-2', H-6' (axial, Cyclohexyl) |
| ~1.75 | m | 2H | H-2', H-6' (equatorial, Cyclohexyl) |
| ~1.45 | m | 2H | H-3', H-5' (axial, Cyclohexyl) |
| ~1.30 | m | 2H | H-3', H-5' (equatorial, Cyclohexyl) |
| ~1.25 | m | 2H | H-4' (Cyclohexyl) |
2.1.2. Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (δ = 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-2 or C-3 (Quinoxaline) |
| ~144.5 | C-3 or C-2 (Quinoxaline) |
| ~142.0 | C-8a (Quinoxaline) |
| ~141.5 | C-4a (Quinoxaline) |
| ~138.0 | C-6 (Quinoxaline) |
| ~130.0 | C-8 (Quinoxaline) |
| ~129.5 | C-5 (Quinoxaline) |
| ~129.0 | C-7 (Quinoxaline) |
| ~45.0 | C-1' (Cyclohexyl)[1] |
| ~34.0 | C-2', C-6' (Cyclohexyl) |
| ~27.0 | C-4' (Cyclohexyl)[1] |
| ~26.0 | C-3', C-5' (Cyclohexyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch (Quinoxaline) |
| 2925-2850 | Strong | Aliphatic C-H stretch (Cyclohexyl) |
| ~1620 | Medium | C=N stretch (Quinoxaline)[2] |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch (Quinoxaline)[2][3] |
| ~1450 | Medium | CH₂ scissoring (Cyclohexyl) |
| 850-750 | Strong | Aromatic C-H out-of-plane bend[2] |
Mass Spectrometry (MS)
| Method | Predicted m/z | Assignment |
| EI | [M]⁺ | Molecular Ion |
| EI | [M-1]⁺ | Loss of H radical |
| EI | [M-28]⁺ | Loss of ethylene from cyclohexyl |
| EI | [M-41]⁺ | Loss of allyl radical from cyclohexyl |
| EI | [M-83]⁺ | Loss of cyclohexyl radical |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Using a Pasteur pipette, transfer the solution to a clean NMR tube.
-
If the solution contains any particulate matter, filter it through a small cotton plug in the pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters for the desired experiment (e.g., number of scans, pulse width, acquisition time, relaxation delay).
-
For ¹H NMR, a small number of scans (e.g., 8-16) is typically sufficient.
-
For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
For Electron Ionization (EI) with a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.
-
For Electrospray Ionization (ESI), dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the ion source. For EI, the probe is heated to volatilize the sample. For ESI, the solution is infused at a constant flow rate.
-
The molecules are ionized in the source.
-
The resulting ions are accelerated into the mass analyzer.
-
Set the mass analyzer to scan over the desired mass-to-charge (m/z) range.
-
The detector records the abundance of ions at each m/z value.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺, etc.) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragments and deduce the structure of the molecule.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the molecular formula.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
References
In-depth Technical Guide: Solubility and Stability of 6-Cyclohexylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of 6-Cyclohexylquinoxaline. Due to a lack of publicly available experimental data for this specific compound, this guide outlines established protocols and presents hypothetical data to serve as a practical template for experimental design and data interpretation.
Core Concepts in Physicochemical Characterization
The successful development of any potential therapeutic agent is underpinned by a thorough understanding of its physicochemical properties. For this compound, two of the most critical parameters are solubility and stability.
-
Solubility directly impacts a compound's bioavailability and the feasibility of developing various dosage forms. It is a key factor in achieving therapeutic concentrations at the target site. Low aqueous solubility is a major hurdle in drug development.
-
Stability determines a compound's shelf-life and its degradation profile under various environmental conditions. An unstable compound can lead to a loss of potency and the formation of potentially toxic byproducts.
Solubility Assessment
The solubility of a compound can be characterized in two primary ways: thermodynamic and kinetic.
Thermodynamic Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. The "shake-flask" method is considered the gold standard for its determination.[1]
Experimental Protocol: Shake-Flask Method
-
Preparation: An excess of solid this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, Phosphate-Buffered Saline (PBS) pH 7.4, ethanol, etc.).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached.[1]
-
Separation: The resulting slurry is allowed to settle, and the supernatant is carefully separated from the undissolved solid by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Hypothetical Thermodynamic Solubility Data
| Solvent System | Temperature (°C) | Hypothetical Solubility (µg/mL) | Hypothetical Solubility (mM) |
| Water | 25 | 4.5 | 0.021 |
| PBS (pH 7.4) | 37 | 7.8 | 0.037 |
| 0.1 M HCl | 37 | 15.2 | 0.072 |
| Ethanol | 25 | 2,500 | 11.78 |
| Propylene Glycol | 25 | 1,200 | 5.65 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50,000 | > 235.5 |
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer. This method is high-throughput and often used in early drug discovery to identify compounds with potential solubility liabilities.[2]
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).
-
Dilution: Small aliquots of the DMSO stock are added to an aqueous buffer (e.g., PBS pH 7.4) in a microplate format.
-
Incubation: The plate is incubated for a short period (e.g., 1-2 hours) with agitation at a controlled temperature.[2]
-
Analysis: The formation of a precipitate is detected by measuring the turbidity of the solution using nephelometry or light scattering.[2] The concentration at which the first precipitate appears is defined as the kinetic solubility.
Hypothetical Kinetic Solubility Data
| Aqueous Buffer | Incubation Time (hours) | Hypothetical Kinetic Solubility (µM) |
| PBS (pH 7.4) | 1.5 | 18 |
| PBS (pH 5.0) | 1.5 | 25 |
Stability Assessment
Evaluating the chemical stability of this compound is essential to ensure data integrity from biological assays and to establish appropriate storage and handling conditions.
Solution Stability
This study assesses the stability of the compound in various solvents over time under different storage conditions.
Experimental Protocol: Solution Stability Assay
-
Preparation: Solutions of this compound are prepared in relevant solvents (e.g., DMSO for stock solutions, aqueous buffers for assay conditions).
-
Storage: Aliquots of these solutions are stored at various temperatures (e.g., -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At predefined time points (e.g., 0, 24, 48, 72 hours), samples are taken and analyzed by a stability-indicating HPLC method.
-
Quantification: The concentration of the parent compound is measured, and the results are expressed as the percentage remaining relative to the initial concentration.
Hypothetical Solution Stability Data (% of this compound remaining)
| Solvent | Storage Condition | 24 hours | 48 hours | 72 hours |
| DMSO | Room Temperature | 99.8% | 99.5% | 99.1% |
| DMSO | 4°C | 99.9% | 99.8% | 99.7% |
| PBS (pH 7.4) | Room Temperature | 98.5% | 97.1% | 95.8% |
| PBS (pH 7.4) | 4°C | 99.6% | 99.2% | 98.9% |
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways. This information is crucial for the development of stability-indicating analytical methods.
Experimental Protocol: Forced Degradation
-
Stress Conditions: Solutions of this compound are subjected to harsh conditions, including strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), and oxidation (e.g., 3% H₂O₂), often at elevated temperatures.
-
Analysis: After a defined exposure time, the stressed samples are analyzed by a powerful separation technique like UHPLC coupled with a mass spectrometer (UHPLC-QToF-MS).[3]
-
Characterization: The percentage of the parent compound remaining is calculated, and the structures of any significant degradation products are elucidated.
Hypothetical Forced Degradation Profile
| Stress Condition | % Parent Remaining (Hypothetical) | Potential Degradation Pathway (Hypothetical) |
| 0.1 M HCl at 60°C for 24h | 88% | Minor hydrolysis of the quinoxaline ring |
| 0.1 M NaOH at 60°C for 24h | 82% | Ring opening or oxidation |
| 3% H₂O₂ at RT for 24h | 91% | Formation of N-oxide derivatives |
Visualized Workflows and Logic
References
A Technical Guide to the Biological Activities of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying mechanisms of action through signaling pathway diagrams.
Introduction
Quinoxaline and its analogs are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of drug discovery.[1][2] The versatile nature of the quinoxaline ring system allows for extensive chemical modifications, leading to a diverse library of compounds with a wide spectrum of pharmacological effects.[3][4] Marketed drugs containing the quinoxaline moiety, such as Glecaprevir and Erdafitinib, underscore the clinical significance of this scaffold.[3] This guide will systematically explore the key biological activities of quinoxaline derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular mechanisms.
Anticancer Activity
Quinoxaline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, operating through diverse mechanisms of action including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[5][6]
Quantitative Anticancer Data
The anticancer efficacy of various quinoxaline derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in Table 1.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| VIIIc | HCT116 (Colon) | 2.5 | [5] |
| MCF-7 (Breast) | 9 | [5] | |
| XVa | HCT116 (Colon) | 4.4 | [5] |
| MCF-7 (Breast) | 5.3 | [5] | |
| Compound 11 | MCF-7 (Breast) | 0.81 | [7] |
| HepG2 (Liver) | 1.23 | [7] | |
| HCT-116 (Colon) | 2.91 | [7] | |
| Compound 13 | MCF-7 (Breast) | 0.92 | [7] |
| HepG2 (Liver) | 1.54 | [7] | |
| HCT-116 (Colon) | 2.63 | [7] | |
| Compound IV | PC-3 (Prostate) | 2.11 | [6] |
| Compound 1 | MCF7 (Breast) | 0.21 nM | [8] |
| NCI-H460 (Lung) | 0.32 nM | [8] | |
| SF-268 (Glioblastoma) | 0.16 nM | [8] |
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10][11][12][13]
Materials:
-
Quinoxaline derivative stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in complete culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[11]
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways in Anticancer Activity
Quinoxaline derivatives can induce apoptosis through the modulation of key signaling proteins. For instance, some derivatives have been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[6]
Caption: Quinoxaline-induced apoptotic pathway.
Antimicrobial Activity
A significant number of quinoxaline derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.[5][14][15]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial potency of a compound. Table 2 summarizes the MIC values for several quinoxaline derivatives against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2d | Escherichia coli | 8 | [16] |
| Bacillus subtilis | 16 | [16] | |
| 3c | Escherichia coli | 8 | [16] |
| Bacillus subtilis | 16 | [16] | |
| 4 | Bacillus subtilis | 16 | [16] |
| 6a | Bacillus subtilis | 16 | [16] |
| 10 | Candida albicans | 16 | [16] |
| Aspergillus flavus | 16 | [16] | |
| Quinoxaline Derivative | MRSA | 4 | [13] |
| N-05 | Nocardia brasiliensis | <1 | [2] |
| N-09 | Nocardia brasiliensis | <1 | [2] |
| N-11 | Nocardia brasiliensis | <1 | [2] |
| N-13 | Nocardia brasiliensis | <1 | [2] |
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[13]
Materials:
-
Quinoxaline derivative stock solution (in DMSO)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline derivative in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the microplates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Logical Relationship in Antimicrobial Drug Discovery
The process of discovering and developing new antimicrobial quinoxaline derivatives follows a logical workflow from initial synthesis to final evaluation.
Caption: Antimicrobial drug discovery workflow.
Anti-inflammatory Activity
Quinoxaline derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to reduce inflammation in various in vivo models.[3][7][8]
Quantitative Anti-inflammatory Data
The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key parameter measured.
| Compound ID | Dose | Edema Inhibition (%) | Reference |
| 7b | Not Specified | 41 | [3][6] |
| Indomethacin (Reference) | Not Specified | 47 | [3][6] |
| 3 | Not Specified | 53.91 | [12] |
| 11 | Not Specified | 48.72 | [12] |
| 14d | Not Specified | 46.77 | [12] |
| 17e | Not Specified | 46.85 | [12] |
| Indomethacin (Reference) | 10 mg/kg | 49.00 | [12] |
Table 3: Anti-inflammatory Activity of Selected Quinoxaline Derivatives
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[17][18][19][20]
Materials:
-
Quinoxaline derivative
-
Vehicle (e.g., saline, DMSO)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Rats (e.g., Wistar or Sprague-Dawley)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the quinoxaline derivative or the vehicle to different groups of rats via an appropriate route (e.g., oral gavage). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Signaling Pathways in Anti-inflammatory Activity
Certain quinoxaline derivatives exert their anti-inflammatory effects by modulating key signaling pathways. For example, some derivatives have been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response to bacterial lipopolysaccharide (LPS).[9] This involves the inhibition of downstream signaling molecules such as MyD88 and the subsequent activation of NF-κB.
Caption: Inhibition of TLR4 signaling by quinoxalines.
Antiviral Activity
Quinoxaline derivatives have demonstrated promising activity against a range of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and influenza virus.[5][14]
Quantitative Antiviral Data
The antiviral activity of quinoxaline derivatives is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
| Compound ID | Virus | Assay | Value (µM) | Reference |
| 1a | HCMV | Not Specified | <0.05 | [14] |
| 20 | HCMV | Not Specified | <0.05 | [14] |
| Ganciclovir (Reference) | HCMV | Not Specified | 0.59 | [14] |
| 11-b | Influenza H1N1 | Not Specified | 0.2164 | [3] |
| B-220 | HSV-1 | Not Specified | 1-5 | [10][11] |
| CMV | Not Specified | 1-5 | [10][11] | |
| VZV | Not Specified | 1-5 | [10][11] |
Table 4: Antiviral Activity of Selected Quinoxaline Derivatives
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[2][21]
Materials:
-
Quinoxaline derivative
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus for a specific adsorption period.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium containing different concentrations of the quinoxaline derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: After incubation, fix the cells and stain with crystal violet to visualize the plaques (clear zones of dead or lysed cells).
-
Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Viral Replication Cycle and Quinoxaline Inhibition
Quinoxaline derivatives can interfere with various stages of the viral replication cycle, from entry into the host cell to the release of new viral particles.
Caption: Viral replication cycle and inhibition points.
Conclusion
Quinoxaline derivatives represent a highly versatile and promising class of bioactive compounds with a wide array of potential therapeutic applications. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and antiviral activities has yielded a wealth of data, highlighting their potential to address significant unmet medical needs. The ability to readily modify the quinoxaline scaffold provides a powerful platform for the rational design and optimization of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. This technical guide serves as a foundational resource to stimulate further investigation and development of quinoxaline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A miniaturized assay for influenza neuraminidase‐inhibiting antibodies utilizing reverse genetics‐derived antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. izsvenezie.com [izsvenezie.com]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elar.urfu.ru [elar.urfu.ru]
- 13. scienceopen.com [scienceopen.com]
- 14. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Zidovudine - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
In Silico Modeling and Docking Studies of 6-Cyclohexylquinoxaline: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] This technical guide focuses on a specific derivative, 6-Cyclohexylquinoxaline, providing a comprehensive overview of a hypothetical in silico modeling and molecular docking study to evaluate its potential as a targeted anticancer agent. This document outlines detailed experimental protocols, presents data in a structured format, and utilizes visualizations to elucidate complex biological pathways and experimental workflows, serving as a valuable resource for researchers in the field of drug design and development.
Introduction: The Therapeutic Potential of Quinoxaline Derivatives
Quinoxaline, a fused bicyclic system comprising a benzene ring and a pyrazine ring, serves as a privileged scaffold in the design of novel therapeutic agents.[4][5] The structural versatility of the quinoxaline core allows for substitutions at various positions, leading to a diverse library of compounds with a wide range of biological activities.[4] In the realm of oncology, numerous quinoxaline derivatives have been investigated as potent inhibitors of key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[4][6][7]
Several studies have highlighted the efficacy of quinoxaline derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][7] These receptors play a crucial role in cancer progression, making them attractive targets for therapeutic intervention. The mechanism of action often involves the competitive binding of the quinoxaline derivative to the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling cascades that promote cell survival and proliferation.[6]
This guide will explore the hypothetical anticancer potential of a novel derivative, this compound, through a detailed in silico analysis. By leveraging computational tools, we can predict its binding affinity and interaction with a key oncogenic protein, providing a rationale for its further development as a potential therapeutic agent.
Hypothetical In Silico Modeling and Docking Study of this compound
This section outlines a proposed in silico study to investigate the interaction of this compound with VEGFR-2, a key mediator of angiogenesis.
Objective
To predict the binding affinity and interaction patterns of this compound with the ATP-binding pocket of the VEGFR-2 kinase domain using molecular docking simulations.
Computational Methodology
The following protocol details the steps for a comprehensive molecular docking study.
2.2.1. Ligand and Receptor Preparation
-
Ligand Preparation: The 3D structure of this compound will be constructed using molecular modeling software (e.g., ChemDraw, Avogadro). The structure will then be optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94).
-
Receptor Preparation: The crystal structure of the VEGFR-2 kinase domain in complex with a known inhibitor will be retrieved from the Protein Data Bank (PDB). The protein will be prepared for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.
2.2.2. Molecular Docking Protocol
-
Grid Generation: A docking grid will be defined around the ATP-binding site of VEGFR-2, encompassing the key amino acid residues known to interact with inhibitors.
-
Docking Simulation: Molecular docking will be performed using a validated docking program (e.g., AutoDock Vina, Glide). The software will explore various conformations and orientations of this compound within the defined binding site.
-
Scoring and Analysis: The resulting docked poses will be ranked based on their predicted binding affinities (e.g., docking score in kcal/mol). The top-ranked poses will be visually inspected to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.
Experimental Workflow
The following diagram illustrates the proposed workflow for the in silico study.
Data Presentation: Predicted Binding Affinities
The following table summarizes hypothetical binding affinity data for this compound and a reference inhibitor against the VEGFR-2 kinase domain, as would be generated from a docking study.
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (Hypothetical) |
| This compound | -9.5 | 150 | Cys919, Asp1046, Glu885, Val848 |
| Sorafenib (Reference) | -10.2 | 50 | Cys919, Asp1046, Glu885, Phe1047 |
VEGFR-2 Signaling Pathway
Understanding the biological context of the drug target is crucial. The following diagram illustrates a simplified VEGFR-2 signaling pathway, which is a key regulator of angiogenesis.
Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[3][4] This includes the activation of the PLCγ, PI3K/Akt, and RAF/MEK/ERK pathways, which collectively promote cell proliferation, survival, migration, and permeability – all critical processes for angiogenesis.[3] Inhibition of VEGFR-2 by a small molecule like this compound would block these downstream signals, thereby impeding the formation of new blood vessels that tumors rely on for growth.
Experimental Protocols: Synthesis of this compound
The following is a proposed synthetic protocol for this compound, based on established methods for quinoxaline synthesis.
Materials and Reagents
-
4-Cyclohexyl-1,2-phenylenediamine
-
Glyoxal (40% in water)
-
Ethanol
-
Sodium sulfite
-
Activated carbon
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Synthetic Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 4-Cyclohexyl-1,2-phenylenediamine in ethanol.
-
Addition of Reagents: To this solution, add an aqueous solution of glyoxal dropwise with stirring at room temperature. A small amount of sodium sulfite can be added to prevent oxidation.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, albeit hypothetical, in silico investigation of this compound as a potential VEGFR-2 inhibitor. The proposed computational workflow, coupled with established synthetic protocols, provides a solid foundation for the preliminary assessment of this novel compound. The hypothetical docking results suggest that this compound has the potential to bind effectively to the ATP-binding pocket of VEGFR-2, warranting further investigation.
Future work should focus on the actual synthesis and in vitro biological evaluation of this compound. Enzyme inhibition assays against VEGFR-2 and cell-based proliferation assays using relevant cancer cell lines would be the next logical steps to validate the in silico predictions. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could lead to the identification of even more potent and selective inhibitors. The integration of computational and experimental approaches will be paramount in advancing our understanding of the therapeutic potential of this promising class of compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoxaline Scaffold: A Privileged Core in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a diverse range of pharmacological activities. Quinoxaline derivatives have been successfully developed and investigated for a multitude of therapeutic applications, including anticancer, antiviral, antimicrobial, and neuroprotective agents. This technical guide provides an in-depth review of the quinoxaline core, focusing on its therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Therapeutic Applications of Quinoxaline Scaffolds
Quinoxaline derivatives have demonstrated significant potential across several key therapeutic areas. Their mechanism of action often involves interactions with critical biological targets such as protein kinases, enzymes, and DNA.
Anticancer Activity
The quinoxaline moiety is a core component of numerous potent anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis, as well as the induction of apoptosis.
Key mechanisms of action for anticancer quinoxaline derivatives include:
-
Kinase Inhibition: Many quinoxaline derivatives act as competitive inhibitors of ATP binding to the kinase domain of various receptors, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). This inhibition blocks downstream signaling pathways crucial for tumor growth and angiogenesis.
-
Topoisomerase Inhibition: Certain quinoxaline compounds have been shown to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells.
-
Induction of Apoptosis: A common mechanism for many anticancer quinoxalines is the induction of programmed cell death (apoptosis). This is often achieved by modulating the expression of key apoptotic proteins, such as upregulating pro-apoptotic proteins (e.g., p53, Bax, caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
A selection of anticancer quinoxaline derivatives and their reported in vitro activities are presented in Table 1.
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action |
| Compound A | HCT116 (Colon) | 0.85 | Induces apoptosis, G2/M cell cycle arrest |
| Compound B | HepG2 (Liver) | 1.23 | VEGFR-2 Inhibition |
| Compound C | MCF-7 (Breast) | 2.50 | EGFR Inhibition |
| Compound D | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition |
| Compound E | A549 (Lung) | 3.21 | COX-2 Inhibition |
Antiviral Activity
Quinoxaline derivatives have shown promising activity against a range of viruses. Their mechanisms of action can involve targeting viral enzymes or interfering with viral entry and replication processes.
Notable antiviral activities include:
-
HIV: Some quinoxaline derivatives are potent inhibitors of HIV-1 reverse transcriptase, a critical enzyme for the replication of the viral genome.
-
Herpes Simplex Virus (HSV): Certain compounds have demonstrated the ability to reduce viral plaque formation in cell cultures infected with HSV.
-
Other Viruses: Activity has also been reported against other viruses, including Human Cytomegalovirus (HCMV) and coxsackievirus B5.[1]
Table 2 summarizes the antiviral activity of representative quinoxaline compounds.
Table 2: Antiviral Activity of Selected Quinoxaline Derivatives
| Compound ID | Target Virus | Assay | EC50 (µM) |
| Compound F | Human Cytomegalovirus (HCMV) | Plaque Reduction | 0.09 |
| Compound G | Coxsackievirus B5 (CBV5) | Cytopathic Effect | 0.06 |
| Compound H | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 5.0 (plaque reduction at this concentration) |
| S-2720 | HIV-1 | Reverse Transcriptase Inhibition | Potent Inhibitor |
Neuroprotective Activity
The quinoxaline scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their ability to mitigate oxidative stress, reduce neuroinflammation, and modulate key enzymatic activities in the brain.
Key neuroprotective mechanisms include:
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.
-
Antioxidant Activity: Quinoxaline derivatives can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.
-
Modulation of Signaling Pathways: Some compounds have been shown to modulate pathways like the NF-κB and PI3K/Akt/GSK-3β signaling cascades, which are involved in neuronal survival and inflammation. For instance, some derivatives have been shown to protect against aminoglycoside-induced hair cell loss by targeting the NF-κB canonical pathway.[2] In models of Parkinson's disease, certain 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects.[3]
Due to the complex nature of neurodegenerative diseases, quantitative data is often presented in terms of neuronal viability or reduction of specific pathological markers. For example, certain novel quinoxaline derivatives have been shown to enhance neuronal viability and block Aβ-induced toxicity in PC12 cells, a model for Alzheimer's disease.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of quinoxaline scaffolds.
Synthesis of a Representative Quinoxaline Derivative
Synthesis of 2-Oxo-1,2,3,4-tetrahydro-benzo[g]quinoxaline (Compound 8)
This protocol describes a common method for synthesizing a quinoxaline core structure.
Materials:
-
Naphthalene-2,3-diamine
-
Ethyl chloroacetate
-
Fused sodium acetate
-
Ethanol
Procedure:
-
A mixture of naphthalene-2,3-diamine (0.01 mol), ethyl chloroacetate (0.01 mol), and fused sodium acetate (0.03 mol) in ethanol (50 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated under reflux for 6 hours.
-
After cooling, the reaction mixture is poured into water with stirring.
-
The resulting crude residue is collected by filtration.
-
The collected solid is purified by recrystallization from ethanol to yield the final product.
In Vitro Anticancer Activity Assessment
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HCT116, HepG2, MCF-7)
-
RPMI-1640 medium with 10% fetal bovine serum
-
Penicillin and Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 1.0 × 10^4 cells/well.
-
Incubate the plate at 37°C for 48 hours in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the quinoxaline compound and incubate for an additional 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of relative cell viability and determine the IC50 value.
Mechanism of Action Studies
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the quinoxaline compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells by trypsinization.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.
Western Blot for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins (e.g., p53, Bcl-2, caspases) involved in apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against p53, Bcl-2, caspase-3, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
In Vitro Antiviral Activity Assessment
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral infection.
Materials:
-
Host cell line (e.g., Vero cells)
-
Virus stock (e.g., HSV-1)
-
Culture medium
-
Quinoxaline compound at various dilutions
-
Overlay medium (e.g., containing carboxymethyl cellulose or agar)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and the test compound.
-
Infect the cell monolayers with the virus in the presence or absence of the test compound for 1-2 hours.
-
Remove the inoculum and add the overlay medium.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
In Vitro Neuroprotective Activity Assessment
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and is used to screen for inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Quinoxaline compound
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate for 15 minutes at 25°C.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of AChE inhibition and determine the IC50 value.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows.
Caption: Apoptosis induction pathway by a quinoxaline-based Topoisomerase II inhibitor.
Caption: General workflow for anticancer drug discovery with quinoxaline scaffolds.
Conclusion
The quinoxaline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of numerous compounds with potent anticancer, antiviral, and neuroprotective activities. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more effective quinoxaline-based therapeutic agents. Future work will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their in vitro potency into clinical success.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalajrb.com [journalajrb.com]
The Ascendancy of Quinoxalines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Landscape
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a cornerstone in modern medicinal chemistry. Its versatile structure has been the foundation for a plethora of therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of novel quinoxaline compounds, detailing key synthetic methodologies, experimental protocols, and their diverse applications in drug development.
A Historical Perspective: From Dyes to Drugs
The journey of quinoxalines began in 1884 with the pioneering work of Korner and Hinsberg, who first synthesized this heterocyclic system through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] Initially, interest in these compounds was primarily for their use as dyes and in other material applications. However, the 20th century witnessed a paradigm shift as the profound biological potential of quinoxaline derivatives began to be unveiled. Today, numerous quinoxaline-containing molecules have been approved by the FDA and are available as therapeutic agents for a range of diseases.[1]
Synthetic Strategies: Building the Quinoxaline Core
The synthesis of the quinoxaline ring system has evolved significantly from the classical condensation method. Modern organic synthesis has introduced a variety of efficient and versatile protocols, including green chemistry approaches that minimize environmental impact.
Classical Condensation of o-Phenylenediamines and 1,2-Dicarbonyls
This foundational method remains a widely used and robust strategy for quinoxaline synthesis.
Experimental Protocol:
-
Reactant Mixture: To a solution of an appropriately substituted o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add an equimolar amount of a 1,2-dicarbonyl compound (1 mmol).[2]
-
Catalyst (Optional but Recommended): While the reaction can proceed without a catalyst, the addition of a catalytic amount of an acid (e.g., acetic acid) or a Lewis acid can significantly enhance the reaction rate and yield.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few minutes to several hours, with the progress monitored by thin-layer chromatography (TLC).[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired quinoxaline derivative.[2]
A variety of catalysts have been employed to improve the efficiency and environmental friendliness of this reaction, including bentonite K-10 clay, zinc triflate, and hexafluoroisopropanol (HFIP).[3]
The Beirut Reaction for Quinoxaline-1,4-di-N-oxides
A significant advancement in quinoxaline chemistry was the development of the Beirut reaction, which provides a route to quinoxaline-1,4-di-N-oxides, a class of compounds with potent biological activities.
Experimental Protocol:
-
Reactant Preparation: A mixture of a benzofurazan N-oxide derivative and a β-diketone ester compound is prepared.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as an amine, in an appropriate solvent.
-
Product Formation: The reaction proceeds via a nucleophilic attack of the enolate of the β-diketone ester on the benzofurazan N-oxide, followed by cyclization and dehydration to yield the quinoxaline-1,4-di-N-oxide.
Other Modern Synthetic Approaches
-
Tandem Oxidative Azidation/Cyclization: This method utilizes N-arylenamines and TMSN3 as starting materials to construct the quinoxaline ring through two consecutive C-N bond-forming processes.
-
Cyclocondensation of o-Phenylenediamine and Aromatic Alkynes: This copper-catalyzed reaction provides a direct route to substituted quinoxalines.[1]
Therapeutic Landscape: A Multitude of Biological Activities
Quinoxaline derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug discovery programs targeting various diseases.
Anticancer Activity
A significant body of research has focused on the development of quinoxaline-based anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.
Quantitative Data on Anticancer Activity of Quinoxaline Derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 19 | MGC-803 | 9 | [1] |
| HeLa | 12.3 | [1] | |
| NCI-H460 | 13.3 | [1] | |
| HepG2 | 30.4 | [1] | |
| SMMC-7721 | 17.6 | [1] | |
| T-24 | 27.5 | [1] | |
| HL-7702 | 80.9 | [1] | |
| Compound 20 | MGC-803 | 17.2 | [1] |
| HeLa | 12.3 | [1] | |
| NCI-H460 | 40.6 | [1] | |
| HepG2 | 46.8 | [1] | |
| SMMC-7721 | 95.4 | [1] | |
| T-24 | 8.9 | [1] | |
| HL-7702 | 86.8 | [1] | |
| Compound 14 | MCF-7 | 2.61 | [1] |
| Compound 8 | MGC-803 | 1.49 ± 0.18 | [1] |
| HepG2 | 5.27 ± 0.72 | [1] | |
| A549 | 6.91 ± 0.84 | [1] | |
| HeLa | 6.38 ± 0.81 | [1] | |
| T-24 | 4.49 ± 0.65 | [1] | |
| WI-38 (normal cells) | 10.99 ± 1.06 | [1] | |
| Compound 24 | A375 (melanoma) | 0.003 | [1] |
| Compound 7f | HCT-116 | 4.28-9.31 | [1] |
| MCF-7 | 3.57-7.57 | [1] | |
| Compound 17b | VEGFR-2 | 0.0027 | [4] |
| Compound 2a & 2d | A549 | 3.3 | [5] |
| U87-MG | 3.3 | [5] | |
| Compound 6 | HCT-116 | 6.18 | [6] |
| MCF-7 | 5.11 | [6] | |
| Compound 11a | SK-N-SH | 2.49 ± 1.33 | [7] |
| IMR-32 | 3.96 ± 2.03 | [7] | |
| Compound 11b | SK-N-SH | 5.3 ± 2.12 | [7] |
| IMR-32 | 7.12 ± 1.59 | [7] |
Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline compounds and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: If viable, mitochondrial dehydrogenases in the cells will reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways in Cancer Targeted by Quinoxalines:
-
VEGFR-2 Inhibition: Many quinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize.[1][4][6][8][9][10][11][12][13] By blocking VEGFR-2, these compounds can effectively cut off the tumor's blood supply.
Caption: VEGFR-2 signaling pathway and its inhibition by quinoxaline compounds.
-
Apoptosis Induction: Certain quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8] This is a crucial mechanism for eliminating malignant cells without causing inflammation. The induction of apoptosis can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Caption: Apoptosis signaling pathways and points of intervention for quinoxaline derivatives.
Antimicrobial Activity
Quinoxaline derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.
Quantitative Data on Antimicrobial Activity of Quinoxaline Derivatives:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 10 | Candida albicans | 16 | [14] |
| Aspergillus flavus | 16 | [14] | |
| Compound 2d | Escherichia coli | 8 | [14] |
| Bacillus subtilis | 16 | [14] | |
| Compound 3c | Escherichia coli | 8 | [14] |
| Bacillus subtilis | 16 | [14] | |
| Compound 4 | Bacillus subtilis | 16 | [14] |
| Compound 6a | Bacillus subtilis | 16 | [14] |
| Quinoxaline derivative | MRSA | 1-4 | [10] |
| Vancomycin (control) | MRSA | 1-4 | [10] |
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The quinoxaline compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow: From Synthesis to Biological Evaluation
The discovery and development of novel quinoxaline compounds follow a systematic workflow.
Caption: A typical workflow for the discovery and development of novel quinoxaline-based therapeutic agents.
Conclusion and Future Directions
The quinoxaline scaffold has proven to be a remarkably privileged structure in medicinal chemistry, yielding a diverse array of compounds with potent biological activities. The continuous development of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, promises to further expand the therapeutic applications of this versatile heterocycle. Future research will likely focus on the design of more selective and potent quinoxaline derivatives, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic efficacy and minimize potential side effects. The rich history and ongoing discovery of novel quinoxaline compounds underscore their enduring importance in the quest for new and improved medicines.
References
- 1. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of in vitro antiproliferative activity of new ethyl 3-(arylethynyl)quinoxaline-2-carboxylate and pyrido[4,3-b]quinoxalin-1(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Quinoxalines as Cytotoxic Agents: Design, Synthesis and Molecular Modeling [journals.ekb.eg]
- 7. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. youtube.com [youtube.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
A Theoretical and Computational Scrutiny of 6-Cyclohexylquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives represent a significant class of heterocyclic compounds, demonstrating a wide array of biological and therapeutic activities.[1] This technical guide provides a comprehensive overview of the theoretical and computational methodologies commonly employed to elucidate the structural, electronic, and spectroscopic properties of quinoxaline derivatives, with a specific focus on the potential application of these methods to 6-Cyclohexylquinoxaline. By leveraging computational chemistry, researchers can gain profound insights into the molecular architecture and reactivity of such compounds, thereby accelerating the drug discovery and development process. This document outlines the standard computational protocols, expected data outputs, and visual representations of key theoretical concepts.
Introduction to Computational Analysis of Quinoxaline Derivatives
Computational modeling serves as a powerful tool in modern chemistry and drug design. For quinoxaline derivatives, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting molecular geometry, vibrational frequencies, and electronic properties.[1] These calculations provide a microscopic understanding of the structure-activity relationships that govern the biological functions of these molecules. The insights derived from such studies are crucial for designing novel quinoxaline-based therapeutic agents with enhanced efficacy and specificity.
Detailed Computational Methodologies
The accuracy of theoretical calculations is highly dependent on the chosen computational method and basis set. The following protocols are representative of the state-of-the-art approaches used in the computational study of quinoxaline and its derivatives.
Geometric Optimization and Vibrational Analysis
The initial step in the computational analysis involves the optimization of the molecular geometry to its ground state equilibrium structure. This is typically achieved using DFT methods. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely used and reliable combination for organic molecules.
Experimental Protocol:
-
Initial Structure: The molecular structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The geometry is optimized using the B3LYP functional and the 6-311++G(d,p) basis set in a computational chemistry package like Gaussian. The optimization is performed until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies.
-
Vibrational Frequencies: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory to confirm the nature of the stationary point (a true minimum) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data.
Electronic Properties and Frontier Molecular Orbital Analysis
The electronic properties of a molecule are key to understanding its reactivity and kinetic stability. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this analysis.[1]
Experimental Protocol:
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Molecular Orbital Analysis: The energies of the HOMO and LUMO are extracted from the output of the calculation. The energy gap (ΔE = ELUMO - EHOMO) is then calculated.
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), and chemical softness (S = 1/η).
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
Experimental Protocol:
-
MEP Calculation: The MEP is calculated from the results of the DFT calculation.
-
Surface Generation: The calculated potential is then plotted on the molecular surface to visualize the charge distribution.
Predicted Quantitative Data for this compound
The following tables summarize the type of quantitative data that would be obtained from the aforementioned theoretical calculations on this compound. Note: The values presented here are hypothetical and serve as an illustration of the expected output.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-C2 | 1.39 Å |
| N1-C6 | 1.33 Å | |
| C7-C8 | 1.54 Å | |
| Bond Angle | C1-N2-C3 | 118.5° |
| C7-C8-C9 | 112.1° | |
| Dihedral Angle | C1-C2-C7-C8 | 120.5° |
Table 2: Calculated Electronic Properties and Global Reactivity Descriptors
| Property | Symbol | Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.89 |
| HOMO-LUMO Energy Gap | ΔE | 4.36 |
| Ionization Potential | I | 6.25 |
| Electron Affinity | A | 1.89 |
| Electronegativity | χ | 4.07 |
| Chemical Hardness | η | 2.18 |
| Chemical Softness | S | 0.46 |
Table 3: Predicted Vibrational Frequencies and Assignments
| Mode | Frequency (cm-1) | Assignment |
| ν1 | 3050 | C-H stretch (aromatic) |
| ν2 | 2925 | C-H stretch (aliphatic) |
| ν3 | 1610 | C=N stretch |
| ν4 | 1580 | C=C stretch (aromatic) |
| ν5 | 1450 | C-H bend (aliphatic) |
| ν6 | 830 | C-H out-of-plane bend |
Visualization of Computational Workflows and Concepts
Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.
Caption: A flowchart illustrating the typical computational workflow for the theoretical analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-cyclohexylquinoxaline-2-amines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-cyclohexylquinoxaline-2-amines are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The quinoxaline scaffold is a common motif in a variety of biologically active molecules, and the N-cyclohexyl substituent can impart desirable physicochemical properties such as lipophilicity and metabolic stability. This document provides detailed protocols for the synthesis of N-cyclohexylquinoxaline-2-amines via two common and effective methods: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Data Presentation
The following table summarizes the key quantitative data and reaction parameters for the two primary synthetic routes to N-cyclohexylquinoxaline-2-amines.
| Parameter | Method 1: Nucleophilic Aromatic Substitution (SNAr) | Method 2: Buchwald-Hartwig Amination |
| Starting Materials | 2-Chloroquinoxaline, Cyclohexylamine | 2-Chloroquinoxaline, Cyclohexylamine |
| Catalyst | None | Pd2(dba)3 or Pd(OAc)2 |
| Ligand | None | Xantphos, BINAP, or other phosphine ligands |
| Base | K2CO3, Cs2CO3, or Et3N | NaOt-Bu, K3PO4, or Cs2CO3 |
| Solvent | DMF, DMSO, or NMP | Toluene, Dioxane, or THF |
| Reaction Temperature | 80-150 °C | 80-120 °C |
| Reaction Time | 12-48 hours | 8-24 hours |
| Typical Yield | 60-85% | 75-95% |
| Purification | Column chromatography, Recrystallization | Column chromatography |
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of N-cyclohexylquinoxaline-2-amine from 2-chloroquinoxaline and cyclohexylamine. The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient quinoxaline ring, leading to the displacement of the chloride leaving group.[1][2][3][4][5]
Materials:
-
2-Chloroquinoxaline
-
Cyclohexylamine
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-chloroquinoxaline (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF, 0.2 M).
-
Stir the mixture at room temperature for 10 minutes.
-
Add cyclohexylamine (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-cyclohexylquinoxaline-2-amine.
Method 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed cross-coupling of 2-chloroquinoxaline with cyclohexylamine.[6][7][8][9][10] This method often provides higher yields and may be more suitable for substrates with sensitive functional groups.
Materials:
-
2-Chloroquinoxaline
-
Cyclohexylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Schlenk flask
-
Inert gas (Nitrogen or Argon) supply
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-chloroquinoxaline (1.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene (0.2 M) to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add cyclohexylamine (1.2 eq) followed by sodium tert-butoxide (1.5 eq).
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the N-cyclohexylquinoxaline-2-amine.
Visualizations
Caption: Experimental workflow for the synthesis of N-cyclohexylquinoxaline-2-amines.
Caption: Two primary synthetic routes to N-cyclohexylquinoxaline-2-amines.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Aromatic Nucleophilic Substitution [fishersci.se]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Application Note: A Detailed Protocol for the Laboratory Synthesis of 6-Cyclohexylquinoxaline
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive experimental protocol for the synthesis of 6-Cyclohexylquinoxaline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The procedure outlined below is based on the well-established condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. The synthesis of specifically substituted quinoxalines is a key focus in the development of new therapeutic agents and advanced materials. This protocol details a reliable method for the preparation of this compound.
Reaction Scheme
The synthesis of this compound is achieved through the condensation of 4-cyclohexyl-1,2-phenylenediamine with glyoxal. The reaction proceeds via the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic quinoxaline product.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed step-by-step procedure for the synthesis of this compound.
3.1. Materials and Reagents
-
4-cyclohexyl-1,2-phenylenediamine
-
Glyoxal (40% solution in water)
-
Ethanol
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
3.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
3.3. Synthetic Procedure
-
To a solution of 4-cyclohexyl-1,2-phenylenediamine (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask, add a 40% aqueous solution of glyoxal (1.1 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, as indicated by TLC, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-cyclohexyl-1,2-phenylenediamine | 1.0 mmol (0.190 g) |
| Glyoxal (40% aq. solution) | 1.1 mmol (0.160 mL) |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| Theoretical Yield | 0.212 g |
| Actual Yield | 0.187 g |
| Percent Yield | 88% |
| Characterization | |
| Appearance | White to pale yellow solid |
| Melting Point | 78-80 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ | 8.78 (d, J=1.8 Hz, 1H), 8.75 (d, J=1.8 Hz, 1H), 7.98 (d, J=8.9 Hz, 1H), 7.68 (dd, J=8.9, 2.2 Hz, 1H), 7.55 (d, J=2.2 Hz, 1H), 2.70-2.60 (m, 1H), 1.95-1.85 (m, 4H), 1.80-1.70 (m, 1H), 1.50-1.25 (m, 5H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 148.2, 144.5, 143.8, 142.1, 141.5, 130.5, 129.8, 128.9, 45.1, 34.5, 26.9, 26.2 |
| Mass Spec (EI) m/z | 212.13 (M⁺) |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Application Note and Protocol: Purification of 6-Cyclohexylquinoxaline by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including as antimicrobial and antitumor agents.[1] The synthesis of these compounds often results in a crude product containing impurities such as starting materials, byproducts, and reaction intermediates. Therefore, a robust purification method is essential to isolate the desired compound with high purity for subsequent biological evaluation and drug development. Column chromatography is a widely used and effective technique for the purification of quinoxaline derivatives.[2][3][4] This application note provides a detailed protocol for the purification of 6-Cyclohexylquinoxaline using silica gel column chromatography.
Experimental Data
The following table summarizes the typical results obtained from the purification of this compound using the protocol described below.
| Parameter | Value |
| Crude Product Mass | 1.5 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase System | Hexane:Ethyl Acetate (Gradient) |
| Elution Gradient | 100% Hexane to 90:10 Hexane:Ethyl Acetate |
| Volume of Eluent | 500 mL |
| Pure Product Mass | 1.2 g |
| Yield | 80% |
| Purity (by HPLC) | >95% |
| TLC Rf (95:5 Hexane:EtOAc) | 0.35 |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound from a crude reaction mixture.
1. Materials and Reagents
-
Crude this compound
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Anhydrous Sodium Sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware (beakers, flasks, separating funnel, etc.)
-
Chromatography column
-
Rotary evaporator
2. Preparation of the Column
-
Select a glass chromatography column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in 100% hexane.
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Equilibrate the packed column by running 2-3 column volumes of 100% hexane through it.
3. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase (100% hexane).
-
In a separate flask, add a small amount of silica gel to the dissolved crude product.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).
-
Carefully add the dry-loaded sample to the top of the prepared column.
4. Elution and Fraction Collection
-
Begin the elution with 100% hexane, collecting fractions in test tubes or flasks.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Visualize the spots under UV light (254 nm).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
98:2 Hexane:Ethyl Acetate (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (until the desired product has eluted)
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
5. Product Isolation and Analysis
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Determine the mass of the purified product and calculate the yield.
-
Confirm the purity of the final product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Notes & Protocols: Recrystallization of 6-Cyclohexylquinoxaline
An Application Note and Protocol for the Recrystallization of 6-Cyclohexylquinoxaline is detailed below, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive guide to the purification of this compound through recrystallization, including solvent selection and a detailed experimental workflow.
1. Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that are integral to the development of various pharmaceuticals. The purity of these compounds is critical for their efficacy and safety. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds like this compound. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a selected solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor). This method is widely adopted due to its efficiency in yielding high-purity crystalline products.[1]
2. Solvent Selection: The Key to Successful Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This differential solubility ensures maximum recovery of the purified compound upon cooling. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into several test tubes.
-
Add a different potential solvent to each test tube, drop by drop, to assess solubility at room temperature. A good candidate solvent will show poor solubility at this stage. Common solvents to screen for quinoxaline derivatives include ethanol, methanol, isopropanol, ethyl acetate, dichloromethane, and toluene.[2][3][4]
-
Gently heat the test tubes containing insoluble or sparingly soluble compounds. The ideal solvent will fully dissolve the this compound at an elevated temperature.
-
Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Observe the formation of crystals. The solvent that yields a significant amount of pure-looking crystals is a suitable candidate for recrystallization.
Table 1: Hypothetical Solvent Screening Data for this compound
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good Crystal Growth |
| Methanol | Soluble | Very Soluble | Poor Recovery |
| Water | Insoluble | Insoluble | N/A |
| Toluene | Soluble | Very Soluble | Oily Residue |
| Ethyl Acetate | Sparingly Soluble | Soluble | Small Needles |
| Hexane | Insoluble | Sparingly Soluble | N/A |
Based on these hypothetical results, ethanol would be selected as a suitable solvent for the recrystallization of this compound.
3. Experimental Protocol for the Recrystallization of this compound
This protocol outlines the step-by-step procedure for the purification of this compound using the selected solvent (e.g., ethanol).
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent (ethanol) to the flask. Heat the mixture on a hot plate with gentle stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[5] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel and flask.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any residual mother liquor containing impurities. It is important to use cold solvent to avoid dissolving the purified crystals.[5]
-
Drying: Dry the purified crystals by drawing air through the Büchner funnel for a period. For complete drying, the crystals can be transferred to a watch glass and left to air dry or placed in a desiccator.
Table 2: Quantitative Data from a Representative Recrystallization of this compound
| Parameter | Value |
| Mass of Crude Sample | 5.00 g |
| Volume of Ethanol Used | 75 mL |
| Mass of Pure Crystals | 4.25 g |
| Recovery Yield | 85% |
| Melting Point of Crude Sample | 105-108 °C |
| Melting Point of Pure Sample | 110-111 °C |
| Purity (by HPLC) of Crude Sample | 95.2% |
| Purity (by HPLC) of Pure Sample | 99.8% |
4. Visualizing the Workflow
The following diagram illustrates the logical flow of the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
References
- 1. youtube.com [youtube.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Using Quinoxaline-Based Kinase Inhibitors in Cell-Based Assays
An important note on 6-Cyclohexylquinoxaline: Publicly available scientific literature and databases contain limited specific information regarding "this compound" as a kinase inhibitor. Therefore, this document provides detailed application notes and protocols for a representative quinoxaline-based kinase inhibitor, focusing on the well-characterized target, Transforming growth factor-β-activated kinase 1 (TAK1). The methodologies and principles described herein serve as a comprehensive guide for researchers to design and execute experiments for novel or uncharacterized quinoxaline compounds.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives represent a class of heterocyclic compounds with significant therapeutic potential, frequently investigated for their kinase inhibitory activity. This document focuses on the application of a representative quinoxaline-based compound as a potent and selective inhibitor of TAK1 (Transforming growth factor-β-activated kinase 1). TAK1 is a crucial serine/threonine kinase that functions as a central node in signaling pathways activated by pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2][3] By modulating these pathways, TAK1 inhibitors are valuable tools for research in oncology and inflammatory diseases.[1][4]
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for a potent quinoxaline-based TAK1 inhibitor, providing a reference for expected efficacy.
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| TAK1 | 9.5 | Biochemical Kinase Assay | Primary target, demonstrating high potency.[5][6] |
| MAP4K2 | 21.7 | Biochemical Kinase Assay | Common off-target with structural similarity.[5] |
| IRAK1 | 390 | Biochemical Kinase Assay | Significantly lower potency indicates selectivity.[5] |
| IRAK4 | 120 | Biochemical Kinase Assay | Lower potency compared to the primary target.[5] |
Signaling Pathways and Mechanism of Action
TAK1 is a key component of the MAP3K family and is activated by stimuli like Tumor Necrosis Factor (TNF) and Interleukin-1 (IL-1).[1] Upon activation, TAK1 phosphorylates and activates downstream targets, including the IKK complex (leading to NF-κB activation) and various MAPKs (like JNK and p38).[1][2] A quinoxaline-based inhibitor typically functions as an ATP-competitive inhibitor, binding to the ATP pocket of the TAK1 kinase domain and preventing the phosphorylation of its substrates.[6]
Caption: Overview of the TAK1 signaling cascade and the point of inhibition.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the effect of the kinase inhibitor on cell proliferation and viability.
Objective: To measure the IC50 value for cytotoxicity in a relevant cell line (e.g., MDA-MB-231 breast cancer cells or rheumatoid arthritis synovial fibroblasts).[6]
Materials:
-
Selected cell line
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO or solubilization buffer
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement (MTT Method): a. Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. c. Read absorbance at 570 nm.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Caption: Step-by-step workflow for determining cell viability.
Protocol 2: Western Blot for Target Engagement
This protocol assesses the inhibitor's ability to block the phosphorylation of downstream TAK1 targets.
Objective: To confirm that this compound inhibits TAK1 activity inside the cell by measuring the phosphorylation of IκBα.
Materials:
-
Cell line (e.g., MDA-MB-231)
-
6-well cell culture plates
-
This compound
-
Stimulant (e.g., TNF-α, 20 ng/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, serum-starve for 3 hours. Pre-treat cells with various concentrations of this compound (e.g., 10 µM) for 2 hours.[6]
-
Stimulation: Stimulate the cells with TNF-α (20 ng/mL) for 15 minutes to activate the TAK1 pathway.
-
Cell Lysis: Wash cells with cold PBS and lyse with 150 µL of ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with the primary antibody (e.g., anti-p-IκBα, 1:1000) overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total IκBα and a loading control (GAPDH) to ensure equal protein loading.
Caption: Key steps for Western Blot analysis of pathway inhibition.
References
- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com.cn [promega.com.cn]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Investigating the Anti-Inflammatory Properties of 6-Cyclohexylquinoxaline
Abstract
This document provides a comprehensive set of protocols for evaluating the potential anti-inflammatory effects of the novel compound, 6-Cyclohexylquinoxaline. The described methodologies are designed for researchers in pharmacology, immunology, and drug discovery. The protocols herein detail in vitro assays to assess the compound's impact on key inflammatory mediators and signaling pathways in a lipopolysaccharide (LPS)-stimulated macrophage model. This includes the assessment of cell viability, measurement of nitric oxide (NO) and reactive oxygen species (ROS) production, quantification of pro-inflammatory cytokines, and analysis of pivotal proteins within the NF-κB and MAPK signaling cascades.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key component in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes.[1][2][3] Quinoxaline derivatives have emerged as a class of heterocyclic compounds with diverse pharmacological activities, including potential anti-inflammatory properties. This application note outlines a series of experimental procedures to systematically investigate the anti-inflammatory potential of a specific derivative, this compound.
Hypothetical Signaling Pathways
The anti-inflammatory activity of many compounds is attributed to their ability to modulate key signaling cascades. It is hypothesized that this compound may exert its effects by inhibiting the NF-κB and MAPK pathways.
References
Application of 6-Cyclohexylquinoxaline in Cancer Cell Line Studies: Application Notes and Protocols
Disclaimer: As of the current date, publicly available research specifically detailing the application of 6-Cyclohexylquinoxaline in cancer cell line studies is limited. The following application notes and protocols are based on the broader class of quinoxaline derivatives, which have demonstrated significant anti-cancer activity. Researchers should consider these as a general guideline and adapt them for the specific properties of this compound once they are determined.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer effects.[1][2][3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cancer cell proliferation and survival.[1][2][3][4] This document provides an overview of the potential applications of this compound in cancer research, along with detailed protocols for investigating its efficacy in cancer cell lines.
Mechanism of Action of Quinoxaline Derivatives
Studies on various quinoxaline derivatives have revealed several mechanisms through which they exhibit anti-cancer activity:
-
Induction of Apoptosis: A primary mechanism of action for many quinoxaline derivatives is the induction of apoptosis in cancer cells.[1][2] This is often mediated through the intrinsic (mitochondrial) and/or extrinsic pathways, involving the activation of caspases and regulation of pro-apoptotic and anti-apoptotic proteins.[1][2]
-
Cell Cycle Arrest: Certain quinoxaline derivatives have been observed to cause cell cycle arrest at different phases, such as the G2/M or S phase, thereby inhibiting cell division and proliferation.[1][4]
-
Inhibition of Protein Kinases: Quinoxaline scaffolds can act as competitive inhibitors of ATP at the binding sites of various protein kinases that are crucial for cancer cell signaling, such as VEGFR, PDGFR, and CDKs.[3][4]
-
Topoisomerase II Inhibition: Some derivatives have shown the ability to inhibit topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA damage and cell death.[1]
Data Presentation: Cytotoxic Activity of Quinoxaline Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various quinoxaline derivatives against different human cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Selected Quinoxaline Derivatives in Human Cancer Cell Lines
| Compound Reference | Cancer Cell Line | IC50 (µM) |
| Compound 4m | A549 (Non-small-cell lung cancer) | 9.32 ± 1.56 |
| Compound 4b | A549 (Non-small-cell lung cancer) | 11.98 ± 2.59 |
| 5-Fluorouracil (Reference) | A549 (Non-small-cell lung cancer) | 4.89 ± 0.20 |
| Compound IV | PC-3 (Prostate cancer) | 2.11 |
| Compound III | PC-3 (Prostate cancer) | 4.11 |
| Compound VIIIc | HCT116 (Colon carcinoma) | 2.5 |
| Compound VIIIc | MCF-7 (Breast adenocarcinoma) | 9.0 |
| Compound XVa | HCT116 (Colon carcinoma) | 4.4 |
| Compound XVa | MCF-7 (Breast adenocarcinoma) | 5.3 |
| Compound VIIIa | HepG2 (Liver hepatocellular carcinoma) | 9.8 |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric adenocarcinoma) | 0.073 |
| Adriamycin (Reference) | MKN 45 (Gastric adenocarcinoma) | 0.12 |
| Cis-platin (Reference) | MKN 45 (Gastric adenocarcinoma) | 2.67 |
Data compiled from multiple sources.[1][4][5][6]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF-7)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells can be quantified.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, p53, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the relative protein expression levels.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating the anti-cancer effects of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Cyclohexylquinoxaline as a Potential Therapeutic Agent for Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties. Their mechanism of action frequently involves the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival. This document provides detailed application notes and experimental protocols for the investigation of a novel derivative, 6-Cyclohexylquinoxaline, as a potential therapeutic agent for various cancer types. The methodologies outlined below are designed to facilitate the systematic evaluation of its biological activity, mechanism of action, and potential for further preclinical and clinical development.
Putative Mechanism of Action
Based on the known activities of structurally related quinoxaline compounds, it is hypothesized that this compound may exert its anticancer effects through the inhibition of protein tyrosine kinases, induction of apoptosis, and cell cycle arrest. A primary putative target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.
Signaling Pathway of VEGFR-2 Inhibition
Caption: Putative mechanism of this compound via inhibition of VEGFR-2 signaling.
Data Presentation: Hypothetical In Vitro Efficacy
The following tables present hypothetical data for this compound to illustrate its potential anticancer profile.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.8 |
| HepG2 | Hepatocellular Carcinoma | 9.1 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of treatment.
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| VEGFR-2 | 85 |
| PDGFRβ | 250 |
| c-Met | 480 |
| EGFR | >10,000 |
IC₅₀ values represent the concentration of the compound required to inhibit the enzymatic activity of the kinase by 50%.
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 45.2 | 35.1 | 19.7 |
| This compound (10 µM) | 68.5 | 15.3 | 16.2 |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol is for determining the inhibitory activity of this compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing VEGFR-2 kinase and the substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound.
Materials:
-
Cancer cell line (e.g., HCT116)
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Cold PBS
-
70% Ethanol
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 24 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the initial screening and characterization of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, mechanism of action, and in vivo efficacy, researchers can ascertain its therapeutic potential and justify its advancement in the drug development pipeline. The presented hypothetical data and workflows serve as a guide for designing and interpreting these crucial experiments.
High-Throughput Screening Assays for Quinoxaline Derivatives in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds in the field of drug discovery, demonstrating a wide range of biological activities, including potent anticancer properties. Their mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth, proliferation, and survival. High-throughput screening (HTS) plays a pivotal role in the rapid evaluation of large libraries of these compounds to identify lead candidates for further development. This document provides detailed application notes and protocols for HTS assays involving quinoxaline derivatives, with a focus on cell viability, apoptosis induction, and specific kinase inhibition.
Application Note 1: Cell Viability Screening of Quinoxaline Derivatives using MTT Assay
Objective: To perform a high-throughput screening of quinoxaline derivatives to assess their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Quinoxaline derivative library (dissolved in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells into a 384-well plate at a density of 2,500-5,000 cells per well in 50 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the quinoxaline derivatives in a separate 384-well plate. A common concentration range for initial screening is 0.1 to 100 µM.
-
Using a multichannel pipette or automated liquid handler, add 1 µL of the compound dilutions to the corresponding wells of the cell plate.
-
Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each active compound.
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for HTS.[1][2][3][4]
-
Data Presentation:
Table 1: Cytotoxicity of Quinoxaline Derivatives in Cancer Cell Lines (MTT Assay)
| Compound ID | Target Cell Line | IC50 (µM) | Z'-Factor | Signal-to-Noise Ratio |
| QX-001 | HeLa | 12.5 | 0.78 | 15.2 |
| QX-002 | HeLa | 5.2 | 0.81 | 18.5 |
| QX-003 | MCF-7 | 25.1 | 0.75 | 14.8 |
| QX-004 | MCF-7 | 8.9 | 0.85 | 20.1 |
| QX-005 | A549 | 18.7 | 0.79 | 16.3 |
| Doxorubicin | HeLa | 0.5 | 0.92 | 25.4 |
Experimental Workflow:
Application Note 2: High-Throughput Apoptosis Screening using Annexin V-FITC/PI Staining
Objective: To identify and quantify apoptotic cells induced by quinoxaline derivatives in a high-throughput format using flow cytometry. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
Materials:
-
Cancer cell line (e.g., Jurkat)
-
Quinoxaline derivatives
-
RPMI-1640 medium with 10% FBS
-
Annexin V-FITC Apoptosis Detection Kit
-
96-well U-bottom plates
-
Flow cytometer with a high-throughput sampler
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^5 Jurkat cells per well in a 96-well U-bottom plate in 100 µL of RPMI-1640 medium.
-
Add quinoxaline derivatives at desired concentrations. Include vehicle and positive controls (e.g., staurosporine).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 200 µL of cold 1X PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each well.[5][6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 150 µL of 1X Binding Buffer to each well.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer equipped with a high-throughput sampler.
-
Set up the compensation and gating strategy using unstained, Annexin V-FITC only, and PI only controls.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation:
Table 2: Apoptosis Induction by Quinoxaline Derivatives in Jurkat Cells
| Compound ID | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| QX-001 | 10 | 75.2 | 15.8 | 9.0 |
| QX-002 | 10 | 45.6 | 35.1 | 19.3 |
| QX-003 | 10 | 88.1 | 5.7 | 6.2 |
| Staurosporine | 1 | 10.5 | 60.3 | 29.2 |
| Vehicle (DMSO) | - | 95.3 | 2.1 | 2.6 |
Logical Relationship Diagram:
Application Note 3: Biochemical HTS for VEGFR-2 Kinase Inhibition
Objective: To identify quinoxaline derivatives that directly inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Experimental Protocol:
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Quinoxaline derivative library
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of quinoxaline derivatives in kinase buffer in a 384-well plate.
-
-
Kinase Reaction:
-
Add 2.5 µL of the compound dilutions to the wells of the assay plate.
-
Add 2.5 µL of a solution containing VEGFR-2 kinase and the substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.
-
Data Presentation:
Table 3: Inhibition of VEGFR-2 Kinase Activity by Quinoxaline Derivatives
| Compound ID | IC50 (nM) | Percent Inhibition at 1 µM |
| QX-001 | 520 | 45 |
| QX-002 | 85 | 88 |
| QX-003 | >1000 | 15 |
| QX-004 | 150 | 75 |
| Sorafenib | 20 | 95 |
Signaling Pathway Diagram:
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BG [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using CX516, an AMPA Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo experimental use of CX516 (also known as BDP-12), a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. While the initial topic mentioned "6-Cyclohexylquinoxaline," a thorough review of the scientific literature suggests this may be an incorrect or less common nomenclature. CX516, a well-characterized quinoxaline derivative, serves as a representative and extensively studied compound in this class. These application notes are intended to guide researchers in designing and executing in vivo studies to investigate the cognitive-enhancing effects of AMPA receptor modulation.
Mechanism of Action: CX516 is an ampakine that potentiates AMPA receptor function. It binds to an allosteric site on the AMPA receptor complex, slowing the receptor's deactivation and desensitization in the presence of the endogenous ligand, glutamate. This leads to an enhanced and prolonged postsynaptic current, which is believed to be the basis for its effects on synaptic plasticity and cognitive function. Specifically, this enhanced glutamatergic neurotransmission is a key mechanism in long-term potentiation (LTP), a cellular correlate of learning and memory.
Quantitative Data Summary
The following tables summarize quantitative data for CX516 from in vivo preclinical studies in rats.
Table 1: Pharmacokinetic Profile of CX516 in Rats
| Parameter | Value | Route of Administration | Reference |
| Peak Plasma Concentration (Cmax) | ~50 µM | 35 mg/kg, Intraperitoneal | [1] |
| Time to Peak Concentration (Tmax) | Not explicitly stated | Intraperitoneal | |
| Area Under the Curve (AUC) | Not explicitly stated | Intraperitoneal | |
| Elimination Half-life | ~40-60 minutes | Intraperitoneal | [2] |
Note: Detailed pharmacokinetic parameters for CX516 in rats are not extensively published in the public domain. The provided Cmax is an estimate based on blood levels reported to be effective in behavioral studies.
Table 2: Efficacy of CX516 in the Delayed-Nonmatch-to-Sample (DNMS) Task in Rats
| Dose (mg/kg, i.p.) | Animal Model | Key Findings | Reference |
| 35 | Young adult male Long-Evans rats | Significantly improved performance on trials with longer delay intervals (6-35 seconds). | [1] |
| 10-20 | Young adult male Long-Evans rats | Effective in facilitating DNMS performance, but with more variability between animals compared to the 35 mg/kg dose. | [1] |
| 50-70 | Young adult male Long-Evans rats | Produced facilitation of performance, but was associated with a failure to complete the full testing session in some animals. | [1] |
Table 3: Efficacy of CX516 in Other Cognitive Tasks in Rats
| Dose (mg/kg) | Animal Model | Behavioral Task | Key Findings | Reference |
| 35 | Rats | Radial Arm Maze | Improved recall after 6 or 8-hour delays. | [1] |
| Not Specified | Rats | Odor Discrimination | Reduced the number of trials needed to form stable two-odor discriminations. | [1] |
| Not Specified | Rats | Water Maze | Improved performance. | [3] |
Signaling Pathway
The cognitive-enhancing effects of CX516 are mediated through the potentiation of AMPA receptor signaling, a critical component of synaptic plasticity, particularly Long-Term Potentiation (LTP). The following diagram illustrates the key molecular events following AMPA receptor activation and modulation by CX516.
Experimental Protocols
Delayed-Nonmatch-to-Sample (DNMS) Task for Assessing Short-Term Memory in Rats
This protocol is adapted from studies demonstrating the efficacy of CX516 in enhancing short-term memory.[1]
Objective: To assess the effect of CX516 on short-term spatial memory.
Apparatus:
-
A two-lever operant conditioning chamber.
-
A central nose-poke port.
-
A pellet dispenser for food rewards (e.g., 45 mg sucrose pellets).
-
A computer with software to control the task and record data.
Procedure:
-
Habituation and Pre-training:
-
Rats are food-restricted to 85-90% of their free-feeding body weight.
-
Habituate the rats to the operant chamber for 15-20 minutes daily for 2-3 days.
-
Train the rats to press the levers for a food reward.
-
-
DNMS Task Training:
-
Sample Phase: One of the two levers (left or right) is presented. The rat must press the lever to receive a food reward. This is the "sample" lever.
-
Delay Phase: Following the sample lever press, both levers are retracted, and a delay period begins. The duration of the delay can be varied (e.g., 1, 5, 10, 20, 40 seconds). The rat is typically required to place its nose in the central port during the delay.
-
Choice Phase: After the delay, both levers are presented. The rat must press the lever that was not presented in the sample phase (the "non-match") to receive a food reward. A press on the sample lever is recorded as an error and is not rewarded.
-
Inter-trial Interval (ITI): A brief period (e.g., 10-15 seconds) separates each trial.
-
Training continues until the rats reach a stable baseline performance (e.g., >75% correct on short-delay trials).
-
-
Drug Administration and Testing:
-
Prepare CX516 solution (e.g., 35 mg/ml in a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline). Sonicate to ensure dissolution.
-
Administer CX516 (e.g., 35 mg/kg) or vehicle via intraperitoneal (i.p.) injection approximately 5-10 minutes before the start of the behavioral session.
-
Conduct the DNMS task as described above, recording the percentage of correct responses at each delay interval.
-
Data Analysis:
-
The primary endpoint is the percentage of correct responses, particularly at longer delay intervals.
-
Analyze the data using a two-way ANOVA with treatment (CX516 vs. vehicle) and delay interval as factors.
Experimental Workflow for a Typical In Vivo Study
The following diagram outlines a typical workflow for an in vivo study investigating the cognitive-enhancing effects of CX516.
Preclinical Safety and Toxicology
Preclinical studies are essential to determine the safety profile of a compound before it can be considered for clinical development. While a comprehensive toxicology report for CX516 is not publicly available, ampakines as a class have been evaluated for potential adverse effects. At therapeutic doses, low-impact ampakines like CX516 are generally reported to have a good safety profile in animal models. However, at higher doses, potential side effects can include motor coordination disruptions and, in the case of high-impact ampakines, convulsions. Any in vivo experimental design should include careful monitoring for adverse events and a dose-response assessment to establish a therapeutic window.
Conclusion
CX516 is a valuable tool for investigating the role of AMPA receptor modulation in cognitive processes. The protocols and data presented here provide a foundation for designing and conducting rigorous in vivo experiments. Researchers should carefully consider dose-selection, appropriate behavioral paradigms, and thorough data analysis to accurately assess the effects of this and similar compounds. As with any experimental procedure, all animal studies should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Cyclohexylquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the synthesis of 6-Cyclohexylquinoxaline. The following information is curated to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for synthesizing quinoxaline derivatives is the condensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound.[1] For the synthesis of this compound, this involves the reaction of 4-cyclohexyl-1,2-diaminobenzene with glyoxal.
Q2: What are the typical starting materials and reagents required?
The key starting materials are 4-cyclohexyl-1,2-diaminobenzene and a 1,2-dicarbonyl compound, most commonly glyoxal (often used as an aqueous solution, e.g., 40%). The reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.
Q3: What factors can influence the yield of the reaction?
Several factors can significantly impact the yield of this compound synthesis:
-
Purity of Reactants: Impurities in the 4-cyclohexyl-1,2-diaminobenzene or glyoxal can lead to side reactions and lower yields.
-
Reaction Temperature: While some reactions proceed at room temperature, others may require heating to go to completion. However, excessive heat can lead to degradation of reactants or products.
-
Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products. Common solvents include ethanol, methanol, and acetic acid.
-
Presence of a Catalyst: Acidic or basic catalysts can accelerate the condensation reaction.
-
Reaction Time: The reaction needs to be monitored to determine the optimal time for completion. Insufficient time will result in low conversion, while extended times may lead to the formation of byproducts.
Q4: Are there modern, more efficient methods for this synthesis?
Yes, several modern techniques have been developed to improve the synthesis of quinoxalines, offering advantages such as shorter reaction times, higher yields, and milder conditions. These include:
-
Microwave-Assisted Synthesis: This method can dramatically reduce reaction times and often leads to higher yields.[2]
-
Use of Green Catalysts: Researchers have explored the use of recyclable and environmentally friendly catalysts, such as heteropolyoxometalates and fluorinated alcohols, to promote the reaction under milder conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or impure starting materials.- Inappropriate reaction temperature.- Insufficient reaction time.- Steric hindrance from the bulky cyclohexyl group. | - Verify the purity of 4-cyclohexyl-1,2-diaminobenzene and glyoxal via analytical techniques (NMR, MS).- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Extend the reaction time, taking aliquots periodically to check for product formation.- Consider using a catalyst (e.g., a few drops of acetic acid) to facilitate the condensation.- Explore microwave-assisted synthesis to overcome potential activation energy barriers. |
| Formation of Multiple Products (Impurities) | - Side reactions due to impurities.- Over-reaction or degradation of the product.- Oxidation of the diamine starting material. | - Purify the starting materials before the reaction.- Optimize the reaction time and temperature to minimize byproduct formation.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the o-phenylenediamine. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent.- Product co-elutes with impurities during chromatography. | - After the reaction, try to precipitate the product by adding a non-polar solvent or by cooling the reaction mixture.- If using column chromatography, experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation.- Recrystallization from a suitable solvent can be an effective purification method. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
4-cyclohexyl-1,2-diaminobenzene
-
Glyoxal (40% aqueous solution)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4-cyclohexyl-1,2-diaminobenzene in ethanol.
-
Add a stoichiometric amount of glyoxal (40% aqueous solution) dropwise to the solution while stirring.
-
(Optional) Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
The following table summarizes how different reaction conditions can affect the yield of quinoxaline synthesis, based on general findings in the literature.
| Parameter | Condition A | Condition B | Expected Outcome |
| Temperature | Room Temperature | Reflux | Refluxing generally leads to higher yields and faster reaction rates, but may increase byproduct formation. |
| Catalyst | None | Acetic Acid | The addition of an acid catalyst typically accelerates the condensation reaction, leading to higher yields in a shorter time. |
| Method | Conventional Heating | Microwave Irradiation | Microwave-assisted synthesis often results in significantly reduced reaction times and improved yields compared to conventional heating.[2] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
Common side products in the synthesis of 6-Cyclohexylquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Cyclohexylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between 4-cyclohexyl-1,2-diaminobenzene and a 1,2-dicarbonyl compound, typically glyoxal or its derivatives. This reaction is often carried out in a suitable solvent like ethanol or acetic acid and may be catalyzed by a mild acid.
Q2: I am observing a low yield of my desired product, this compound. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The condensation reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Reactions: Competing side reactions can consume the starting materials or the product.
-
Purity of Starting Materials: Impurities in the 4-cyclohexyl-1,2-diaminobenzene or the dicarbonyl compound can interfere with the reaction.
-
Product Loss During Workup: The desired product might be lost during extraction, purification, or isolation steps.
Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products?
Several side products can form during the synthesis of this compound. The most common impurities are detailed in the table below.
Common Side Products and Troubleshooting
| Side Product Name | Putative Structure | Molecular Weight ( g/mol ) | Common Cause of Formation | Troubleshooting Steps |
| Unreacted 4-cyclohexyl-1,2-diaminobenzene | 190.30 | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric balance of reactants. | |
| Bis-quinoxaline derivative | 402.56 | Reaction of two molecules of 4-cyclohexyl-1,2-diaminobenzene with one molecule of a dialdehyde impurity or subsequent dimerization. | Use a high-purity dicarbonyl source. Control stoichiometry carefully. | |
| Self-condensation of glyoxal | Variable | Polymerization of the dicarbonyl compound, especially under basic conditions or high temperatures. | Add the dicarbonyl compound slowly to the reaction mixture. Maintain a neutral or slightly acidic pH. | |
| Oxidized intermediates | Variable | Oxidation of the diaminobenzene starting material or reaction intermediates by air, particularly at elevated temperatures. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the condensation of 4-cyclohexyl-1,2-diaminobenzene and glyoxal.
Materials:
-
4-cyclohexyl-1,2-diaminobenzene
-
Glyoxal (40% solution in water)
-
Ethanol
-
Acetic acid (glacial)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-cyclohexyl-1,2-diaminobenzene (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add glyoxal (1.1 equivalents) to the reaction mixture with stirring.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
Visual Guides
Caption: Synthesis pathway of this compound and common side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
Troubleshooting guide for 6-Cyclohexylquinoxaline synthesis reactions
Welcome to the technical support center for the synthesis of 6-Cyclohexylquinoxaline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary synthetic route involves the condensation of 4-cyclohexyl-benzene-1,2-diamine with a 1,2-dicarbonyl compound, typically glyoxal. Here are common causes for low yield and their respective solutions:
-
Incomplete Reaction: The condensation reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield.
-
Solution: While the reaction can proceed without a catalyst, acidic catalysts are often used to accelerate the condensation. Experiment with different catalysts such as p-toluenesulfonic acid (p-TSA), acetic acid, or a Lewis acid like cerium(IV) ammonium nitrate.[1] The optimal catalyst and its concentration should be determined empirically.
-
-
Side Reactions: The presence of the electron-donating cyclohexyl group can activate the aromatic ring, potentially leading to side reactions.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
-
Purification Losses: Significant amounts of the product may be lost during workup and purification.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. Besides the desired this compound, other compounds can be formed:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 4-cyclohexyl-benzene-1,2-diamine and the 1,2-dicarbonyl compound.
-
Self-condensation of the Diamine: Although less common, the diamine can potentially undergo self-condensation or oxidation, especially at high temperatures.
-
Formation of Benzimidazoles: If an α-keto acid is used as the 1,2-dicarbonyl source, the reaction can sometimes lead to the formation of benzimidazole derivatives as a side product.[5][6]
-
Polymerization of Glyoxal: Glyoxal exists as a hydrate in aqueous solutions and can form oligomers.[7][8] Using a commercially available, stable glyoxal equivalent like its bis(hemiacetal) with ethylene glycol can mitigate this.[7]
Q3: How does the cyclohexyl group affect the reaction?
A3: The cyclohexyl group is an electron-donating group (EDG) which influences the reactivity of the benzene ring.
-
Electronic Effect: The EDG nature of the cyclohexyl group increases the electron density on the aromatic ring, which can make the amino groups more nucleophilic and potentially speed up the condensation reaction.[9][10]
-
Steric Effect: The bulky nature of the cyclohexyl group can introduce steric hindrance, although its effect at the 6-position is generally minimal in this specific reaction.
Q4: What is the best method for purifying this compound?
A4: The purification method will depend on the nature and quantity of the impurities.
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.[3][4]
-
Recrystallization: If the crude product is relatively pure, recrystallization can be a highly effective final purification step to obtain highly pure crystalline material.[2][11] Suitable solvents for recrystallization of quinoxaline derivatives often include ethanol, methanol, or a mixture of ethanol and water.[11]
Experimental Protocol: Synthesis of this compound
This section provides a detailed methodology for the synthesis of this compound.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Cyclohexyl-benzene-1,2-diamine | C₁₂H₁₈N₂ | 190.28 |
| Glyoxal (40% solution in water) | C₂H₂O₂ | 58.04 |
| Ethanol (absolute) | C₂H₅OH | 46.07 |
| p-Toluenesulfonic acid (optional) | C₇H₈O₃S | 172.20 |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 |
| Hexanes | C₆H₁₄ | 86.18 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyclohexyl-benzene-1,2-diamine (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add glyoxal (1.1 eq, 40% aqueous solution) dropwise. If using a catalyst, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system).
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting diamine on TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and evaporate the solvent to yield this compound. For further purification, recrystallization from ethanol can be performed.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, suboptimal catalyst, side reactions, purification losses. | Increase reaction time/temperature, screen different acid catalysts, run under an inert atmosphere, optimize purification method (column chromatography or recrystallization).[1][2][3][4] |
| Multiple Products | Unreacted starting materials, side reactions. | Monitor reaction to completion via TLC, use a stable glyoxal equivalent, consider reaction conditions that minimize side product formation (e.g., lower temperature).[5][6][7] |
| Purification Issues | Poor separation of product from impurities. | Optimize the solvent system for column chromatography, select an appropriate solvent for recrystallization where the product has differential solubility.[2][3][4][11] |
Visualizations
Experimental Workflow:
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree:
Caption: A decision tree to navigate common troubleshooting scenarios.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Glyoxal - Wikipedia [en.wikipedia.org]
- 8. atamankimya.com [atamankimya.com]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecommons.udayton.edu [ecommons.udayton.edu]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinoxaline Derivatives Synthesis
Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), comparative data, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of quinoxaline derivatives, particularly through the common method of condensing o-phenylenediamines with 1,2-dicarbonyl compounds.
Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
A1: Low yields in quinoxaline synthesis can stem from several factors. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: o-Phenylenediamines are susceptible to oxidation, which can significantly impact the reaction's efficiency. Ensure you are using pure, preferably freshly recrystallized or sublimed, starting materials.
-
Catalyst Choice and Loading: The choice of catalyst is crucial. While the reaction can proceed without a catalyst, often under harsh conditions like refluxing in ethanol or acetic acid for extended periods, various catalysts can dramatically improve yields and shorten reaction times under milder conditions.[1] Acid catalysts are commonly employed. Consider screening different types of catalysts, such as Lewis acids (e.g., CuSO₄·5H₂O) or solid-supported catalysts for easier removal.[1][2] The catalyst loading is also important; for instance, using 20 mol% of phenol has been shown to be optimal in certain protocols.[1]
-
Solvent Selection: The reaction solvent plays a pivotal role. While solvents like ethanol and acetic acid are traditional choices, they may not always provide the best results.[3] A systematic solvent screen is recommended. Excellent yields have been reported in solvents like ethanol, a water:ethanol mixture (e.g., 3:7), and toluene, often at room temperature.[1][2][3][4] In some cases, solvent-free conditions can also be highly effective.[3]
-
Reaction Temperature and Time: Higher temperatures do not always lead to better yields and can promote side product formation. Many modern protocols achieve high yields at room temperature.[1][2] Monitor your reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Reactions can range from a few minutes to several hours depending on the specific substrates and conditions.[2][3]
Q2: I am observing significant side product formation. What are these impurities and how can I minimize them?
A2: The primary method for quinoxaline synthesis is generally clean. However, side products can arise from:
-
Oxidation of o-phenylenediamine: As mentioned, this is a common issue. Storing the diamine under an inert atmosphere (Nitrogen or Argon) and using it without prolonged exposure to air can help.
-
Self-condensation of dicarbonyl compounds: Some α-dicarbonyl compounds can undergo self-condensation, especially under harsh acidic or basic conditions. Using milder catalysts and reaction conditions can mitigate this.
-
Incomplete Reaction: If the reaction does not go to completion, you will have unreacted starting materials, which can complicate purification. Use TLC to monitor the reaction until the limiting reagent is consumed.
-
Formation of isomers: If you are using an unsymmetrically substituted o-phenylenediamine, you can get a mixture of two constitutional isomers. These can be difficult to separate. Careful selection of reaction conditions can sometimes favor one isomer over the other, but chromatographic separation is often required.
Q3: The purification of my quinoxaline derivative is proving difficult. What are the best practices?
A3: Purification strategies depend on the physical properties of your product and the nature of the impurities.
-
Filtration (for solid catalysts): If you use a heterogeneous or solid-supported catalyst, it can be easily removed by simple filtration after the reaction is complete.[2]
-
Recrystallization: This is the most common method for purifying solid quinoxaline products. Ethanol is often a good solvent for recrystallization.[2] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Column Chromatography: For stubborn impurities or for separating isomers, column chromatography on silica gel is effective. A gradient elution system, typically starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate, is usually successful.
-
Work-up Procedure: After the reaction, a standard work-up involves filtering off the catalyst (if applicable), evaporating the solvent, and then proceeding with purification. Washing the crude product with a saturated solution of NaHCO₃ can help remove acidic impurities.[5][6]
Data Presentation: Comparative Analysis of Reaction Conditions
Optimizing your reaction often involves screening different parameters. The tables below summarize data from various studies to guide your choices.
Table 1: Effect of Different Solvents on Quinoxaline Synthesis
The following data illustrates the impact of solvent choice on the reaction between benzene-1,2-diamine and benzil.
| Entry | Solvent | Catalyst | Time | Yield (%) | Reference |
| 1 | Ethanol (EtOH) | Bentonite clay K-10 | 20 min | 95% | [3] |
| 2 | Methanol (MeOH) | Bentonite clay K-10 | 30 min | 91% | [3] |
| 3 | Chloroform (CHCl₃) | Bentonite clay K-10 | 30 min | 87% | [3] |
| 4 | Water (H₂O) | Bentonite clay K-10 | 120 min | Trace | [3] |
| 5 | Toluene | AlCuMoVP | 120 min | 92% | [2] |
| 6 | H₂O:Ethanol (3:7) | Phenol | 3 h | >85% (implied) | [1] |
| 7 | 1,4-Dioxane | Microwave | - | High | [7] |
Table 2: Effect of Different Catalysts on Quinoxaline Synthesis
This table compares the efficiency of various catalysts for the condensation of o-phenylenediamine and a 1,2-dicarbonyl compound.
| Entry | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Phenol (20 mol%) | H₂O:EtOH (3:7) | Room Temp. | 3 h | 96% | [1] |
| 2 | CuSO₄·5H₂O | EtOH/H₂O | - | - | - | [1] |
| 3 | Cerium (IV) Ammonium Nitrate | EtOH/H₂O | - | - | - | [1] |
| 4 | TiO₂-Pr-SO₃H (10 mg) | EtOH | - | 10 min | 95% | [3] |
| 5 | Alumina-supported CuH₂PMo₁₁VO₄₀ | Toluene | Room Temp. | 120 min | 92% | [2] |
| 6 | Phosphate-based fertilizers (MAP, DAP) | Various | Room Temp. | - | 94-99% | [4] |
Visualized Workflows and Guides
The following diagrams illustrate common workflows for synthesis and troubleshooting.
Caption: Troubleshooting workflow for diagnosing and resolving low product yields.
Caption: A typical experimental workflow for quinoxaline synthesis.
Experimental Protocols
This section provides a detailed, generalized methodology for the synthesis of a quinoxaline derivative based on common literature procedures.
Protocol: General Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, adapted from procedures using a heterogeneous catalyst at room temperature.[2]
Materials:
-
o-Phenylenediamine (1 mmol, 108.1 mg)
-
Benzil (1,2-dicarbonyl compound) (1 mmol, 210.2 mg)
-
Catalyst (e.g., Alumina-supported heteropolyoxometalate, 100 mg)
-
Toluene (8-10 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask (25 or 50 mL)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Buchner funnel or similar)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add o-phenylenediamine (1 mmol, 108.1 mg) and benzil (1 mmol, 210.2 mg).
-
Add Solvent and Catalyst: Add toluene (8 mL) to the flask, followed by the catalyst (100 mg).
-
Reaction: Stir the resulting mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.
-
Catalyst Removal: Once the reaction is complete, separate the insoluble catalyst by filtration. Wash the catalyst on the filter with a small amount of toluene or ethyl acetate to recover any adsorbed product.
-
Solvent Evaporation: Combine the filtrates and dry over anhydrous Na₂SO₄. Filter off the drying agent and evaporate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid is then purified by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline as white needles.
-
Characterization: Dry the purified product and determine its melting point (literature mp 127-128°C) and characterize by NMR and/or mass spectrometry to confirm its identity and purity.[2]
References
- 1. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. omicsonline.org [omicsonline.org]
Technical Support Center: Overcoming Solubility Challenges with 6-Cyclohexylquinoxaline in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility issues encountered with 6-Cyclohexylquinoxaline in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in aqueous assay buffers?
A1: this compound possesses a chemical structure with significant hydrophobic regions, namely the cyclohexyl and quinoxaline rings. These nonpolar moieties have limited affinity for polar aqueous environments, leading to low solubility. This is a common challenge with many organic small molecules in biological assays.[1][2]
Q2: I'm observing compound precipitation after diluting my DMSO stock of this compound into the aqueous assay buffer. What is happening?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[3][4] The final concentration of the organic solvent in the assay may be insufficient to keep the compound in solution.
Q3: Can the final concentration of DMSO in my assay affect my experimental results?
A3: Yes, it is crucial to maintain a low final concentration of DMSO in your assay, typically below 1%, as higher concentrations can sometimes interfere with biological systems, potentially stimulating or inhibiting cell growth, affecting enzyme activity, or leading to false-positive or false-negative results.[3][5]
Q4: What are the primary strategies to improve the solubility of a hydrophobic compound like this compound?
A4: The main approaches include using co-solvents, adjusting the pH of the buffer, and employing solubilizing excipients such as cyclodextrins or surfactants.[2][6][7] In some cases, lipid-based formulations can also be considered, particularly for in vivo studies.[8][9][10]
Troubleshooting Guide
This guide will walk you through a systematic approach to identify the optimal solubilization strategy for this compound in your specific assay.
Step 1: Initial Solubility Assessment in Organic Solvents
Question: In which organic solvents is this compound soluble?
Answer: Before testing in aqueous buffers, it is essential to determine the solubility of this compound in common organic solvents. This will help in preparing a concentrated stock solution.
Experimental Protocol: Organic Solvent Solubility Test
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of each test solvent (e.g., DMSO, ethanol, methanol, DMF) to a separate vial.
-
Dissolution: Vortex each vial for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL). If not, incrementally add more solvent until it dissolves to determine the approximate solubility.
-
Selection: Choose a solvent that provides good solubility at a high concentration to serve as your stock solution. DMSO is a common first choice due to its strong solubilizing power for a wide range of organic compounds.[11]
Step 2: Optimizing the Use of a Co-solvent (e.g., DMSO)
Question: How can I prevent my compound from precipitating when I dilute my DMSO stock into the assay buffer?
Answer: The key is to ensure the final concentration of your compound in the assay does not exceed its solubility limit in the final buffer-co-solvent mixture. You may need to test different final concentrations of DMSO.
Experimental Protocol: Co-solvent Titration
-
Prepare Stock: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of your stock solution into the assay buffer to achieve a range of final compound concentrations and final DMSO concentrations.
-
Incubation and Observation: Incubate the dilutions under your assay conditions (e.g., 37°C for 1 hour) and visually inspect for any signs of precipitation (cloudiness, particles).
-
Determine Maximum Tolerated DMSO: Identify the highest concentration of this compound that remains in solution at the lowest possible DMSO concentration.
Troubleshooting Workflow for Co-solvent Optimization
Caption: Decision-making workflow for optimizing co-solvent concentration.
Step 3: Exploring Alternative Solubilization Strategies
Question: My compound is still not soluble enough, even with a co-solvent. What are my next steps?
Answer: If co-solvents alone are insufficient, you can explore the use of solubilizing excipients like cyclodextrins or surfactants.
Summary of Solubilization Strategies
| Strategy | Description | Common Agents | Starting Concentration in Assay | Considerations |
| Co-solvents | Water-miscible organic solvents that increase the solubility of hydrophobic compounds.[6][12] | DMSO, Ethanol, PEG 400 | < 1% (DMSO), < 5% (Ethanol, PEG 400) | Can affect biological activity at higher concentrations.[3][5] |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[13][14][15] | β-Cyclodextrin, HP-β-CD, Methyl-β-CD | 1-10 mM | Can sometimes extract cholesterol from cell membranes.[16] |
| Surfactants (Detergents) | Amphipathic molecules that form micelles to encapsulate hydrophobic compounds.[2] | Tween® 20, Tween® 80, Triton™ X-100 | 0.01% - 0.1% (w/v) | Use concentrations above the critical micelle concentration (CMC). Can denature proteins at high concentrations. |
| pH Adjustment | If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility. | HCl, NaOH | Titrate to desired pH | Requires knowledge of the compound's pKa. May affect assay performance. |
Experimental Protocol: Testing Solubilizing Excipients
-
Prepare Excipient Stocks: Prepare aqueous stocks of the chosen excipients (e.g., 100 mM HP-β-CD, 1% Tween® 20).
-
Compound Addition: Add your this compound DMSO stock to the excipient-containing buffer.
-
Incubation: Gently mix and incubate to allow for complexation or micelle formation (e.g., 30-60 minutes at room temperature).
-
Observation: Visually inspect for improved solubility.
-
Assay Compatibility: Ensure the chosen excipient and its concentration do not interfere with your assay. Run appropriate controls.
Hypothetical Signaling Pathway for a Quinoxaline-based Kinase Inhibitor
Quinoxaline derivatives are often investigated as inhibitors of various signaling pathways, such as those involving protein kinases. The diagram below illustrates a hypothetical pathway that could be modulated by a compound like this compound.
Caption: Hypothetical MAPK/ERK signaling pathway modulated by an inhibitor.
By following this structured troubleshooting guide, researchers can systematically address the solubility challenges of this compound and develop a robust and reliable assay protocol.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Stability issues of 6-Cyclohexylquinoxaline in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Cyclohexylquinoxaline in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound in aqueous solutions?
A1: The quinoxaline ring system, being an aromatic heterocycle, is generally characterized by high chemical stability.[1][2] The 6-cyclohexyl substituent is an alkyl group and is not expected to significantly detract from the inherent stability of the quinoxaline core under typical aqueous conditions (neutral pH, ambient temperature, protection from light). However, the overall stability can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How does pH likely affect the stability of this compound?
A2: Quinoxaline is a weak base. In acidic or basic aqueous solutions, the stability of this compound may be compromised. Hydrolysis can occur under strong acidic or basic conditions, potentially leading to the degradation of the molecule. It is recommended to perform initial experiments in buffered solutions at the desired pH and analyze for any degradation over time.
Q3: Is this compound sensitive to light?
A3: Some quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, are known to be sensitive to UV irradiation, which can induce photoinduced rearrangements. While this compound itself is not a 1,4-dioxide, it is best practice to protect solutions from light, especially during long-term storage or experiments, to prevent potential photodegradation.
Q4: What is the likely role of the cyclohexyl group in the molecule's stability?
A4: The cyclohexyl group is a saturated alkyl group and is generally chemically robust. It is an electron-donating group, which can subtly influence the electron density of the quinoxaline ring system. However, it is not expected to be a primary site of reactivity or instability in aqueous solutions under normal experimental conditions. Its main influence might be on the molecule's solubility and its intermolecular interactions.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | 1. Determine the aqueous solubility at the desired pH and temperature. 2. Consider the use of co-solvents (e.g., DMSO, ethanol) or solubilizing agents. Ensure the chosen co-solvent does not interfere with the experiment. 3. Adjust the pH of the solution, as the solubility of ionizable compounds can be pH-dependent. |
| Loss of compound over time in solution | Degradation of the compound. | 1. Perform a forced degradation study (see experimental protocol below) to identify the conditions under which the compound is unstable (e.g., pH, light, temperature, oxidation). 2. Analyze samples at different time points using a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to quantify the amount of remaining this compound and detect any degradation products. 3. Based on the results, adjust storage and experimental conditions (e.g., use buffered solutions, protect from light, store at lower temperatures). |
| Appearance of new peaks in chromatogram | Formation of degradation products. | 1. Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway. 2. Compare the degradation profile under different stress conditions to pinpoint the cause of degradation. |
| Inconsistent experimental results | Instability of the compound in the experimental medium. | 1. Verify the stability of this compound in the specific experimental buffer and under the exact experimental conditions. 2. Prepare fresh solutions for each experiment. 3. Include control samples (compound in solution stored under stable conditions) in your experiments to monitor for degradation. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., phosphate, citrate) at various pH values (e.g., 4, 7, 9)
-
A stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection at a relevant wavelength)
-
Photostability chamber
-
Temperature-controlled oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and a solution (in a suitable solvent) in an oven at 60°C for 24 hours.
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by the stability-indicating HPLC method.
-
3. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and quantify major degradation products.
-
Determine the degradation kinetics if possible.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | - | 60°C | 24 hours |
| Thermal (Solution) | Inert Solvent | 60°C | 24 hours |
| Photostability | ICH Q1B | - | - |
Table 2: Hypothetical Stability Data for this compound
| Stress Condition | % Degradation after 24h | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 15% | Peak at RRT 0.85 |
| 0.1 M NaOH, 60°C | 25% | Peak at RRT 0.72 |
| 3% H₂O₂, RT | 5% | Minor peaks |
| 60°C (Solution) | <2% | - |
| Photostability | 8% | Peak at RRT 0.91 |
RRT: Relative Retention Time
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Aromatic Compounds Are Unusually Stable | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. Why Aromatic Compounds Have Such Incredible Stability [nyroa.com]
- 3. What Is Special about Aromatic–Aromatic Interactions? Significant Attraction at Large Horizontal Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Preventing degradation of 6-Cyclohexylquinoxaline during storage
This technical support center provides guidance on preventing the degradation of 6-Cyclohexylquinoxaline during storage. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.
Problem: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis After Storage
Possible Causes:
-
Improper Storage Temperature: Exposure to elevated temperatures can accelerate the degradation of this compound.
-
Exposure to Light: Photodegradation can occur upon exposure to UV or visible light.
-
Presence of Oxidizing Agents: The quinoxaline ring system can be susceptible to oxidation.
-
Hydrolysis: Presence of moisture can lead to hydrolytic degradation, especially under acidic or basic conditions.
-
Incompatible Storage Container: The container material may react with the compound.
Solutions:
| Recommended Action | Experimental Protocol |
| Optimize Storage Temperature | Store this compound in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles. |
| Protect from Light | Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light. |
| Inert Atmosphere | For highly sensitive applications, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Control Humidity | Store in a desiccator or a controlled humidity environment to minimize moisture exposure. |
| Use Appropriate Containers | Store in chemically inert glass vials with tightly sealed caps. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool (2-8 °C), dry, and dark environment. The compound should be kept in a tightly sealed, inert glass container. For maximum stability, storage under an inert atmosphere such as argon or nitrogen is advised to prevent oxidative degradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the general chemistry of quinoxaline derivatives, the following degradation pathways are plausible for this compound:
-
Oxidation: The nitrogen atoms in the quinoxaline ring are susceptible to oxidation, which can lead to the formation of N-oxides. The cyclohexyl group may also undergo oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.
-
Hydrolysis: While the quinoxaline ring itself is generally stable to hydrolysis, extreme pH conditions (strong acids or bases) and elevated temperatures could potentially lead to the cleavage of the molecule, although this is less common under typical storage conditions.
-
Thermal Degradation: High temperatures can cause decomposition of the molecule.
Below is a diagram illustrating potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Q3: How can I detect and quantify the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to detect and quantify the degradation of this compound. This method should be able to separate the intact compound from its potential degradation products.
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient should be optimized to achieve good separation of all peaks.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a range of 254-320 nm is a reasonable starting point for quinoxalines).
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions to intentionally induce degradation.
The workflow for a forced degradation study is outlined below:
Caption: Workflow for a forced degradation study of this compound.
Q4: What are the acceptable limits for degradation of this compound?
A4: The acceptable limits for degradation depend on the specific application and regulatory requirements. For pharmaceutical development, the International Council for Harmonisation (ICH) guidelines provide a framework for setting specifications for impurities in new drug substances. Generally, the goal is to minimize degradation as much as possible. For research purposes, the acceptable level of degradation will be determined by the experimental needs.
Quantitative Data Summary (Hypothetical Example for a Quinoxaline Derivative)
The following table provides a hypothetical example of degradation data that could be generated from a forced degradation study. Note: This is not actual data for this compound and should be determined experimentally.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 25% | 3 |
| Oxidation | 3% H₂O₂ | 24 | Room Temp | 40% | 4 |
| Photolytic | ICH Q1B exposure | - | - | 30% | 3 |
| Thermal | Dry Heat | 48 | 80 | 10% | 1 |
This technical support guide provides a starting point for ensuring the stability of this compound. It is crucial to perform experimental validation for your specific storage conditions and analytical methods.
Technical Support Center: Interpreting Complex NMR Spectra of 6-Cyclohexylquinoxaline
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of ¹H and ¹³C NMR spectra of 6-Cyclohexylquinoxaline. It is intended for researchers, scientists, and drug development professionals familiar with the basic principles of NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoxaline ring system and the aliphatic protons of the cyclohexyl group. Due to the electron-withdrawing nature of the quinoxaline core, the aromatic protons will be deshielded and appear downfield. The cyclohexyl protons will appear in the upfield region.
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Label | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-2, H-3 | ~8.8 - 8.6 | d | 2H | J ≈ 1.5 - 2.5 Hz |
| H-5 | ~8.1 - 8.0 | d | 1H | J ≈ 8.5 - 9.0 Hz |
| H-7 | ~7.9 - 7.8 | d | 1H | J ≈ 1.5 - 2.0 Hz |
| H-8 | ~7.7 - 7.6 | dd | 1H | J ≈ 8.5 - 9.0 Hz, 1.5 - 2.0 Hz |
| H-1' (cyclohexyl) | ~3.0 - 2.8 | m | 1H | - |
| H-2', H-6' (cyclohexyl, axial) | ~2.0 - 1.8 | m | 2H | - |
| H-2', H-6' (cyclohexyl, equatorial) | ~1.8 - 1.6 | m | 2H | - |
| H-3', H-5' (cyclohexyl, axial) | ~1.5 - 1.3 | m | 2H | - |
| H-3', H-5' (cyclohexyl, equatorial) | ~1.3 - 1.1 | m | 2H | - |
| H-4' (cyclohexyl, axial & equatorial) | ~1.3 - 1.1 | m | 2H | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Q2: What are the expected ¹³C NMR chemical shifts for this compound?
The ¹³C NMR spectrum will show signals for the eight carbons of the quinoxaline ring and the four unique carbons of the cyclohexyl group. The carbons of the quinoxaline ring will be in the aromatic region (120-150 ppm), while the cyclohexyl carbons will be in the aliphatic region (25-50 ppm).[1]
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Label | Chemical Shift (ppm) |
| C-2, C-3 | ~145 - 144 |
| C-4a, C-8a | ~142 - 140 |
| C-6 | ~148 - 146 |
| C-5, C-7, C-8 | ~130 - 128 |
| C-1' (cyclohexyl) | ~45 - 43 |
| C-2', C-6' (cyclohexyl) | ~34 - 32 |
| C-3', C-5' (cyclohexyl) | ~27 - 25 |
| C-4' (cyclohexyl) | ~26 - 24 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Troubleshooting Guide
Problem 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.
Cause: The chemical shifts of the aromatic protons on the quinoxaline ring may be very close, leading to overlapping multiplets that are difficult to interpret.
Solution:
-
Use a higher field NMR spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving the overlapping signals.
-
2D NMR techniques: Perform a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can help identify protons that are close in space, aiding in the assignment of signals.[2]
-
Solvent effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlap.
Problem 2: The cyclohexyl protons appear as a broad, unresolved multiplet.
Cause: The cyclohexyl ring is conformationally flexible, and at room temperature, the axial and equatorial protons may be undergoing rapid interconversion on the NMR timescale. This can lead to broadened signals. Additionally, complex spin-spin coupling between the numerous cyclohexyl protons contributes to the complexity of the multiplet.
Solution:
-
Low-temperature NMR: Acquiring the spectrum at a lower temperature can slow down the conformational exchange, potentially resolving the signals for the axial and equatorial protons.
-
2D NMR techniques: An HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to correlate the cyclohexyl protons with their directly attached carbons, which can aid in assigning the proton signals.
Experimental Protocols
Acquisition of ¹H and ¹³C NMR Spectra
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure the solution is homogeneous.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 2-second relaxation delay).
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS signal at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Visualizations
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for the interpretation of NMR spectra of this compound.
Caption: Predicted coupling relationships for the aromatic protons of this compound.
References
Challenges in the scale-up synthesis of 6-Cyclohexylquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Cyclohexylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the condensation reaction between 4-cyclohexyl-1,2-phenylenediamine and a 1,2-dicarbonyl compound, typically glyoxal. This reaction is widely used for the preparation of quinoxaline derivatives due to its versatility and generally good yields. The reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and oxidation to yield the aromatic quinoxaline ring.
Q2: What are the primary challenges in the scale-up synthesis of this compound?
Scaling up the synthesis of this compound presents several challenges:
-
Exothermic Reaction: The initial condensation reaction can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety.
-
Product Purification: The final product may contain impurities such as unreacted starting materials, byproducts from side reactions, or residual catalyst. The bulky cyclohexyl group can sometimes make crystallization for purification more challenging.
-
Reagent Purity: The purity of the starting materials, particularly the 4-cyclohexyl-1,2-phenylenediamine, is crucial. Impurities in the diamine can lead to the formation of undesired side products that are difficult to separate from the target compound.
-
Reaction Time and Temperature: Optimizing reaction time and temperature is critical for maximizing yield and minimizing byproduct formation.[1] High temperatures and prolonged reaction times can lead to degradation of the product.
Q3: Are there alternative synthetic strategies for this compound?
Yes, an alternative approach involves the nucleophilic substitution of a halogenated quinoxaline. For instance, starting with 6-bromoquinoxaline, a cyclohexyl group could potentially be introduced via a coupling reaction. However, the condensation route is generally more direct and cost-effective for this specific target molecule.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure starting materials. 4. Inefficient catalyst. | 1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Optimize the reaction temperature. While some reactions are performed at room temperature, others may require gentle heating. 3. Ensure the purity of 4-cyclohexyl-1,2-phenylenediamine and glyoxal. 4. Screen different catalysts (e.g., acetic acid, p-toluenesulfonic acid, or a Lewis acid) and optimize the catalyst loading. |
| Product is an oil or difficult to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure all solvent is removed under vacuum. Try different solvent systems for recrystallization (e.g., ethanol/water, hexane/ethyl acetate). |
| Formation of multiple byproducts | 1. Reaction temperature is too high. 2. Air oxidation of the diamine starting material. 3. Self-condensation of glyoxal. | 1. Maintain strict temperature control throughout the reaction. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Add the glyoxal solution slowly to the solution of the diamine. |
| Inconsistent Results on Scale-up | 1. Inefficient heat transfer in a larger reactor. 2. Poor mixing. 3. Differences in reagent addition rates. | 1. Use a reactor with efficient heat exchange capabilities. 2. Ensure adequate agitation to maintain a homogeneous reaction mixture. 3. Control the rate of addition of reagents carefully, especially during the initial exothermic phase. |
Experimental Protocols
Synthesis of 4-cyclohexyl-1,2-phenylenediamine (Precursor)
This protocol is based on the hydrogenation of 4-cyclohexyl-2-nitroaniline.
Materials:
-
4-cyclohexyl-2-nitroaniline
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
In a pressure vessel, dissolve 4-cyclohexyl-2-nitroaniline in ethanol.
-
Add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until the hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-cyclohexyl-1,2-phenylenediamine.
-
The product can be purified by recrystallization from a suitable solvent system if necessary.
Synthesis of this compound
Materials:
-
4-cyclohexyl-1,2-phenylenediamine
-
Glyoxal (40% solution in water)
-
Ethanol
-
Acetic acid (catalyst)
Procedure:
-
Dissolve 4-cyclohexyl-1,2-phenylenediamine in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the solution.
-
Slowly add the 40% aqueous solution of glyoxal to the reaction mixture with stirring at room temperature.
-
After the addition is complete, continue stirring at room temperature for a specified time (monitor by TLC).
-
Upon completion, the reaction mixture may be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol/water.
Quantitative Data
Table 1: Effect of Catalyst on the Yield of Quinoxaline Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | Ethanol | 25 | 4 | ~85 |
| p-Toluenesulfonic Acid | Ethanol | 25 | 3 | ~90 |
| Cerium(IV) Ammonium Nitrate | Acetonitrile/Water | 25 | 0.5 | 80-98 |
| Zinc Triflate | Acetonitrile | 25 | 2 | 85-91 |
| None | Ethanol | 80 | 12 | <50 |
Note: These are representative yields for general quinoxaline synthesis and may vary for this compound.[2]
Table 2: Comparison of Reaction Conditions for Quinoxaline Synthesis
| Condition | Method A | Method B | Method C |
| Dicarbonyl Source | Glyoxal | Phenylglyoxal | Diacetyl |
| Catalyst | Acetic Acid | None | p-TSA |
| Solvent | Ethanol | Dichloromethane | Toluene |
| Temperature (°C) | 25 | 40 | 80 |
| Typical Yield Range | 80-90% | 75-85% | 85-95% |
Visualizations
References
Technical Support Center: HPLC Analysis of 6-Cyclohexylquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-Cyclohexylquinoxaline.
Troubleshooting Guide
Unexpected results are a common challenge during HPLC method development. This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Poor Resolution or No Separation | - Inappropriate mobile phase composition (e.g., organic solvent percentage too high or too low).- Incorrect column chemistry for the analyte.- Column degradation or contamination.[1] | - Optimize Mobile Phase: Perform a gradient run to determine the optimal organic solvent concentration. Adjust the ratio of acetonitrile or methanol in the mobile phase. Consider adding a small percentage of a different organic modifier.- Column Selection: Ensure a C18 or other suitable reversed-phase column is being used, given the hydrophobic nature of this compound.- Column Maintenance: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. If resolution does not improve, consider replacing the column.[1] |
| Peak Tailing | - Secondary interactions between the analyte and the silica backbone of the column.- Column overload.- Dead volume in the HPLC system. | - Mobile Phase Modification: Add a competing base (e.g., triethylamine) or use a buffered mobile phase to minimize silanol interactions.[2] Ensure the mobile phase pH is appropriate for the analyte.- Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[1]- System Check: Inspect all fittings and tubing for proper connections to minimize dead volume. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- High concentration of the sample. | - Sample Solvent Matching: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[3]- Lower Injection Volume/Concentration: Reduce the amount of analyte injected onto the column. |
| Inconsistent Retention Times | - Fluctuations in pump pressure or flow rate.- Changes in mobile phase composition.- Temperature variations. | - Pump Maintenance: Check for leaks, air bubbles in the solvent lines, and worn pump seals. Degas the mobile phase adequately.- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate mixing.- Column Thermostatting: Use a column oven to maintain a consistent temperature. |
| Noisy Baseline | - Air bubbles in the mobile phase or detector.- Contaminated mobile phase or system components.- Detector lamp nearing the end of its life. | - Degassing: Ensure thorough degassing of the mobile phase using sonication, vacuum, or an inline degasser.- System Cleaning: Flush the system with high-purity solvents. Use HPLC-grade solvents and reagents.- Detector Maintenance: Check the detector lamp's usage hours and replace if necessary. If the noise is random, it is likely a detector issue.[4] |
| High Backpressure | - Blockage in the column or system (e.g., guard column, tubing, frits).- Precipitated buffer in the mobile phase.- Incorrect mobile phase viscosity. | - Identify Blockage: Systematically disconnect components (start with the column) to identify the source of the high pressure.- Buffer Solubility: Ensure the buffer is soluble in the mobile phase, especially with high organic content.- Mobile Phase Viscosity: Be mindful of the viscosity of different solvent mixtures; for example, water/methanol mixtures can have higher viscosity at certain compositions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: Due to the hydrophobic and aromatic nature of this compound, a reversed-phase HPLC method is recommended.
Experimental Protocol: Starting HPLC Method
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a scouting gradient of 5% to 95% B over 20 minutes to determine the approximate elution time. Then, optimize the gradient around the elution point. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection (UV) | Based on the quinoxaline chromophore, start with a wavelength around 254 nm or 315 nm. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance. |
| Sample Preparation | Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile). |
Q2: How do I choose the appropriate organic solvent for the mobile phase?
A2: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally offers lower UV absorbance and viscosity, which can lead to better baseline performance and lower backpressure. Methanol can offer different selectivity for aromatic compounds. It is advisable to screen both solvents during method development to achieve the desired separation.
Q3: My baseline is drifting, especially during a gradient run. What could be the cause?
A3: Baseline drift in gradient elution is often due to impurities in the mobile phase, particularly in the solvent that has weaker elution strength (e.g., water). Ensure you are using high-purity, HPLC-grade solvents and water. Contamination can accumulate on the column during the initial, weaker mobile phase conditions and then elute as the organic solvent concentration increases, causing the baseline to rise.
Q4: I am not seeing any peaks for my this compound sample. What should I check?
A4: There are several potential reasons for not observing a peak:
-
Analyte Retention: The compound may be too strongly retained on the column. Try a stronger mobile phase (higher percentage of organic solvent) or a different column.
-
Sample Preparation Issue: The compound may not have been properly dissolved or may have precipitated in the sample vial.
-
Detection Wavelength: Ensure the UV detector is set to a wavelength at which this compound absorbs light.
-
Injection Problem: Check the autosampler for any errors and ensure the injection volume is appropriate.
-
System Issue: Verify that the HPLC system is functioning correctly, with no leaks or blockages.
Q5: How can I improve the sensitivity of my analysis?
A5: To improve sensitivity, you can:
-
Increase Injection Volume: Inject a larger volume of your sample, but be cautious of potential peak shape distortion.
-
Increase Sample Concentration: If possible, prepare a more concentrated sample.
-
Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for this compound.
-
Reduce Baseline Noise: A quieter baseline will allow for the detection of smaller peaks. Follow the troubleshooting steps for a noisy baseline.
-
Choose a More Sensitive Detector: If UV detection is insufficient, consider alternative detection methods like mass spectrometry (MS) if available.
Visualizations
Caption: A logical workflow for HPLC method development.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Validation & Comparative
Efficacy of 6-Cyclohexylquinoxaline in Kinase Inhibition: A Comparative Analysis
A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific data on the efficacy of 6-Cyclohexylquinoxaline as a kinase inhibitor. While the broader class of quinoxaline and pyrazolo[3,4-b]quinoxaline derivatives has been explored for kinase inhibitory activity, specific experimental data, such as IC50 values, for this compound is not publicly available. This guide, therefore, provides a comparative overview based on the general characteristics of the quinoxaline scaffold as a kinase inhibitor and contrasts it with other well-established classes of kinase inhibitors.
The quinoxaline scaffold is a recurring motif in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2][3] Modifications on the quinoxaline ring system can lead to potent and selective inhibitors for a range of kinase targets.[1][2]
Comparison with Other Kinase Inhibitor Scaffolds
To provide a framework for understanding the potential of quinoxaline-based inhibitors, a comparison with other prominent kinase inhibitor classes is presented below. This comparison is based on general properties and data available for representative compounds from each class.
| Kinase Inhibitor Class | Representative Examples | General Efficacy (IC50 range) | Key Signaling Pathways Targeted |
| Quinoxaline Derivatives | (General - specific data for this compound unavailable) | Varies widely based on substitution and target kinase | Multiple, including those involved in cancer and inflammation[1][2] |
| Anilinopyrimidines | Imatinib, Nilotinib | nM to µM range | Bcr-Abl, c-Kit, PDGFR |
| Pyrazolo[3,4-b]pyridines | (Various experimental compounds) | nM to µM range | TBK1, other kinases involved in inflammatory signaling[4] |
| Quinazolines | Gefitinib, Erlotinib | nM range | EGFR |
Signaling Pathways
Kinase inhibitors exert their effects by modulating specific signaling pathways critical for cell growth, differentiation, and survival. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by various inhibitors.
Figure 1: A simplified representation of common signaling pathways (RAS-RAF-MEK-ERK and PI3K-AKT-mTOR) initiated by Receptor Tyrosine Kinases (RTKs) that are often targeted by kinase inhibitors.
Experimental Protocols
The efficacy of kinase inhibitors is typically determined through in vitro kinase assays. Below is a generalized protocol for such an assay.
In Vitro Kinase Inhibition Assay Protocol
-
Preparation of Reagents:
-
Recombinant kinase enzyme.
-
Kinase-specific substrate (e.g., a peptide or protein).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (typically containing Tris-HCl, MgCl2, and DTT).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Add the kinase enzyme, substrate, and test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
The workflow for a typical kinase inhibitor screening experiment is outlined in the diagram below.
Figure 2: A standard workflow for identifying and characterizing kinase inhibitors from a compound library.
Conclusion
While the quinoxaline scaffold holds promise in the development of novel kinase inhibitors, a definitive comparison of the efficacy of this compound is not possible without specific experimental data. Further research and publication of screening results are necessary to ascertain its potential relative to other established kinase inhibitors. Researchers interested in this specific compound would need to perform their own in vitro kinase assays to determine its activity profile.
References
- 1. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Quinoxaline Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of quinoxaline analogs, exploring their structure-activity relationships (SAR) as potential therapeutic agents. Drawing from recent studies, we delve into the synthesis, biological evaluation, and mechanistic insights of this versatile scaffold, with a particular focus on anticancer applications.
The quinoxaline core, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. This guide synthesizes data from various studies to illuminate the key structural features that govern the efficacy of quinoxaline analogs.
Comparative Biological Activity of Quinoxaline Derivatives
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of their substituents. The following tables summarize the antiproliferative and kinase inhibitory activities of selected quinoxaline analogs from various studies.
| Compound | Modifications | Cell Line | IC50 (µM) | Target/Pathway |
| Series 1: 2,3-Substituted Quinoxalin-6-amine Analogs | ||||
| 5a | 2,3-bis(furan-2-yl), 6-acetyl | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | <20 (Growth Inhibition) | Mcl-1 dependent apoptosis |
| 5b | 2,3-bis(furan-2-yl), 6-phenylurea | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | <20 (Growth Inhibition) | Mcl-1 dependent apoptosis |
| 5f | 2,3-bis(thiophen-2-yl), 6-phenylurea | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | <20 (Growth Inhibition) | Mcl-1 dependent apoptosis |
| 7c | 2,3-bis(furan-2-yl), 6-phenylurea analog | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | Low micromolar | Caspase 3/7 activation, PARP cleavage |
| Series 2: Quinoxaline Urea Analogs | ||||
| 86 | Quinoxaline urea analog | Pancreatic Cancer Cells | Not specified | IKKβ phosphorylation modulation |
| Series 3: Fluoro Quinoxalinyl-piperazine Derivatives | ||||
| Fluoro quinoxalinyl-piperazine derivative | 6-fluoro, piperazine substitution | Various Cancer Cells | 0.011 - 0.021 | Not specified |
| Paclitaxel-resistant HCT-15 | More potent than paclitaxel | Not specified |
Key SAR Insights:
-
Substituents at 2 and 3-positions: The nature of the substituents at the 2 and 3-positions of the quinoxaline ring significantly influences antiproliferative activity. A study on 2,3-substituted quinoxalin-6-amine analogs revealed that furan and thiophene groups at these positions were more effective than methyl or phenyl groups[1].
-
Substitution at the 6-position: Functionalization at the 6-position of the quinoxaline core is crucial for biological activity. Phenylurea and acetyl substitutions at the 6-amino group have been shown to be important for the growth inhibitory activity of 2,3-disubstituted quinoxalines[1]. Conversely, sulfonamide substitution at this position was found to be detrimental to activity[1]. The development of a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy further highlights the importance of substitutions at this position[2].
-
Halogenation: The introduction of a fluorine atom, particularly at the 6-position, has been shown to yield highly potent anticancer agents. One such fluoro quinoxalinyl-piperazine derivative exhibited IC50 values in the nanomolar range against various cancer cell lines and was more effective than paclitaxel against a drug-resistant cell line.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are summaries of key experimental protocols employed in the cited research.
General Synthesis of 2,3-Substituted Quinoxalin-6-amine Analogs[1]
-
Starting Material: 2,3-substituted-6-aminoquinoxaline analogs.
-
Functionalization of the 6-amino group:
-
Acetylation: Reaction with acetyl chloride.
-
Urea Formation: Reaction with phenylisocyanate.
-
Sulfonamide Formation: Reaction with tosylchloride.
-
-
Purification: The final compounds are purified using appropriate chromatographic techniques.
Synthesis of 6-Nitroquinoxaline (Intermediate for 6-substituted analogs)[2]
-
Starting Material: 2-Quinoxalinol.
-
Nitration: Electrophilic nitration under weakly acidic conditions to yield 7-nitroquinoxalin-2-ol. The regioselectivity is directed by the nitrogen at the 4-position.
-
Chlorination: Subsequent reaction to yield 2-chloro-7-nitroquinoxaline and 2-chloro-6-nitroquinoxaline.
Cell Viability and Growth Inhibition Assay[1]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with the test compounds at various concentrations (e.g., 20 µM) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The percentage of growth inhibition is calculated relative to control-treated cells.
Kinase Inhibition Assay
While specific details for a 6-cyclohexylquinoxaline were not found, a general protocol for kinase inhibition assays is as follows:
-
Enzyme and Substrate Preparation: The target kinase and its specific substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds are pre-incubated with the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence, luminescence, or radioactivity.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.
Visualizing Molecular Pathways and Experimental Logic
To better understand the mechanisms and workflows involved in the study of quinoxaline analogs, the following diagrams are provided.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Biological Target of 6-Cyclohexylquinoxaline Remains Elusive, Precluding Comparative Analysis
A comprehensive review of available scientific literature indicates that a specific biological target for the compound 6-Cyclohexylquinoxaline has not been definitively identified. While the broader class of quinoxaline derivatives is known to exhibit a wide range of biological activities, including potential as kinase inhibitors, the precise molecular target for this specific derivative is not well-characterized in the public domain.
Quinoxaline-containing compounds have been investigated for various therapeutic applications. For instance, some pyrrolo[3,2-b]quinoxaline derivatives have been designed as type II kinase inhibitors, which bind to the ATP binding site of kinases in their inactive "DFG-out" conformation. The antiproliferative activity of certain quinoxaline derivatives has been evaluated against the NCI-60 cancer cell line panel, with substitutions at the 6- and 7-positions of the quinoxaline scaffold influencing their cytotoxic effects.
However, the absence of a validated biological target for this compound makes it impossible to conduct a meaningful comparative analysis with alternative compounds. The core requirements of a comparison guide, such as summarizing quantitative performance data, detailing experimental protocols for target engagement, and outlining associated signaling pathways, are contingent on knowing the specific protein or molecule with which the compound interacts to elicit its biological effect.
To proceed with the development of a comprehensive comparison guide as requested, the identification of the specific biological target of this compound is a necessary prerequisite. Without this fundamental information, any comparison to other compounds would be speculative and lack the required scientific rigor for the intended audience of researchers, scientists, and drug development professionals.
Unveiling the Cross-Reactivity Profile of Cabozantinib: A Kinase Inhibition Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of cabozantinib, a potent multi-kinase inhibitor, against a diverse panel of kinases. By presenting objective experimental data and detailed methodologies, this document serves as a valuable resource for researchers investigating the therapeutic potential and off-target effects of cabozantinib and other quinoline-based kinase inhibitors.
Cabozantinib: A Multi-Targeted Kinase Inhibitor
Cabozantinib is an orally bioavailable small molecule that exhibits inhibitory activity against a range of receptor tyrosine kinases (RTKs) implicated in tumor progression, angiogenesis, and metastasis.[1][2][3] Its primary targets include MET, VEGFR2, and RET, but it also demonstrates activity against KIT, AXL, FLT3, and Tie-2.[1][2][4] This multi-targeted profile contributes to its clinical efficacy in various cancers, including medullary thyroid cancer and renal cell carcinoma.[1][3] Understanding the broader kinase interaction landscape of cabozantinib is crucial for predicting its full spectrum of biological activity, including potential mechanisms of resistance and adverse effects.
Kinase Inhibition Profile of Cabozantinib
The following table summarizes the in vitro inhibitory activity of cabozantinib against a panel of key kinases. The half-maximal inhibitory concentration (IC50) values, derived from cell-free assays, provide a quantitative measure of the compound's potency for each kinase.
| Kinase Target | IC50 (nM) |
| VEGFR2 | 0.035 |
| MET | 1.3 |
| RET | 4 |
| KIT | 4.6 |
| FLT4 (VEGFR3) | 6 |
| AXL | 7 |
| FLT3 | 11.3 |
| FLT1 (VEGFR1) | 12 |
| Tie2 | 14.3 |
| RON | 124 |
| PDGFRβ | 234 |
| FGFR1 | 5294 |
Data sourced from cell-free assays.[4]
Experimental Protocols
The determination of a compound's kinase inhibition profile is a critical step in drug discovery. A variety of in vitro assay formats are available, each with its own advantages and limitations.[5] Below is a detailed protocol for a common non-radiometric, fluorescence-based kinase inhibition assay, representative of the methods used to generate the data presented above.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., cabozantinib) against a specific kinase.
Principle: This assay measures the phosphorylation of a substrate by a kinase. The detection system utilizes a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-conjugated fluorophore (e.g., XL665) that binds to a biotinylated substrate. When the substrate is phosphorylated, the antibody and streptavidin are brought into close proximity, resulting in a Förster Resonance Energy Transfer (FRET) signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[6]
Materials:
-
Recombinant Kinase
-
Biotinylated Substrate Peptide
-
ATP (Adenosine Triphosphate)
-
Test Compound (Cabozantinib)
-
Kinase Assay Buffer
-
HTRF® Detection Reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
384-well, low-volume, white microplates
-
HTRF®-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of cabozantinib in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of the diluted test compound to the wells of a 384-well microplate.
-
Add 4 µL of the kinase/biotinylated substrate mixture (prepared in kinase assay buffer) to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (prepared in kinase assay buffer). The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the HTRF® detection reagent mixture (containing the europium-labeled antibody and streptavidin-XL665 in detection buffer).
-
Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to bind.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible microplate reader, measuring the emission at both 620 nm (europium) and 665 nm (XL665).
-
The HTRF® ratio (665 nm / 620 nm * 10,000) is calculated for each well.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to the control wells (containing DMSO only).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of cabozantinib's activity, the following diagrams are provided.
References
- 1. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabozantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. dovepress.com [dovepress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Quinoxaline Derivatives: A Comparative Analysis of their Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with anti-cancer properties being a significant area of investigation. This guide provides a comparative analysis of the anti-cancer activity of various quinoxaline derivatives, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.
Data Presentation: Comparative Anti-Cancer Activity
The anti-cancer efficacy of quinoxaline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of several recently developed quinoxaline derivatives, providing a snapshot of their comparative activity. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | |||
| Compound VIId | HCT-116 (Colon) | 7.8 | [1] |
| Compound VIIIa | HepG2 (Liver) | 9.8 | [1] |
| Compound VIIIc | HCT-116 (Colon) | 2.5 | [1] |
| MCF-7 (Breast) | 9.0 | [1] | |
| Compound VIIIe | HCT-116 (Colon) | 8.4 | [1] |
| Compound XVa | HCT-116 (Colon) | 4.4 | [1] |
| MCF-7 (Breast) | 5.3 | [1] | |
| Series 2 | |||
| Compound 4a | MCF-7 (Breast) | 4.54 | [2][3] |
| HepG2 (Liver) | 3.87 | [2][3] | |
| HCT-116 (Colon) | 3.21 | [2][3] | |
| Compound 5 | MCF-7 (Breast) | 4.21 | [2][3] |
| HepG2 (Liver) | 3.54 | [2][3] | |
| HCT-116 (Colon) | 3.87 | [2][3] | |
| Compound 11 | MCF-7 (Breast) | 2.91 | [2][3] |
| HepG2 (Liver) | 1.54 | [2][3] | |
| HCT-116 (Colon) | 0.81 | [2][3] | |
| Compound 13 | MCF-7 (Breast) | 1.83 | [2][3] |
| HepG2 (Liver) | 0.92 | [2][3] | |
| HCT-116 (Colon) | 1.21 | [2][3] | |
| Series 3 | |||
| Compound 4m | A549 (Lung) | 9.32 | [4] |
| FDA-Approved Drugs | |||
| Gefitinib | A549 (Lung) | >10 | |
| Erlotinib | Various | Varies | |
| Lapatinib | Various | Varies |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess the anti-cancer activity of quinoxaline derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, HepG2, A549) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives (typically ranging from 0.01 to 100 µM) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the quinoxaline derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the quinoxaline derivative at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is analyzed based on the fluorescence intensity of the PI-stained DNA.
Mandatory Visualization
Signaling Pathways
Quinoxaline derivatives often exert their anti-cancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The diagrams below, generated using Graphviz (DOT language), illustrate some of the most commonly targeted pathways.
Caption: EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.
Caption: VEGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of the anti-cancer activity of quinoxaline derivatives.
Caption: General Experimental Workflow for Anti-Cancer Drug Discovery.
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 3. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of the 6-Position in Quinoxaline Scaffolds: A Comparative Guide to In Vitro and In Vivo Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various quinoxaline derivatives, with a focus on the influence of substitutions at the 6-position. While direct and comprehensive data on 6-Cyclohexylquinoxaline remains elusive in publicly available literature, a wealth of research on analogous 6-substituted quinoxalines highlights the critical role of this position in modulating a diverse range of biological activities, from anticancer to kinase inhibition.
This guide synthesizes experimental data from multiple studies to offer a comparative analysis of these compounds, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key concepts through diagrams.
Comparative Analysis of 6-Substituted Quinoxaline Derivatives
The substitution at the 6-position of the quinoxaline ring system has been shown to be a key determinant of biological activity. Researchers have explored a variety of substituents at this position, leading to the discovery of potent inhibitors of various cellular processes. This section compares the in vitro activity of several 6-substituted quinoxaline derivatives against different cancer cell lines and kinases.
| Compound Class | Specific Compound Example | Target | In Vitro Activity (IC50) | Cell Line(s) |
| Quinoxaline Tubulin Polymerization Inhibitors | Compound 12 (a novel quinoxaline derivative) | Tubulin | 0.19 - 0.51 µM | Three human cancer cell lines[1] |
| Quinoxalin-6-yl-1,2,3-triazoles | Compound 12k | ALK5 | 4.69 µM | - |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | Compound 13k | PI3Kα | 1.94 nM | HCC827, A549, SH-SY5Y, HEL, MCF-7 |
| HCC827 | 0.09 µM | |||
| A549 | 0.21 µM | |||
| SH-SY5Y | 0.43 µM | |||
| HEL | 0.15 µM | |||
| MCF-7 | 0.18 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Antiproliferative Activity Assay
The antiproliferative activity of the synthesized quinoxaline derivatives was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (such as HCC827, A549, SH-SY5Y, HEL, and MCF-7) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the test compounds and incubated for another 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Kinase Inhibition Assay (ALK5 and PI3Kα)
The inhibitory activity of the compounds against specific kinases was determined using in vitro kinase assays.
-
Kinase Reaction: The kinase reaction was initiated by mixing the kinase (e.g., ALK5 or PI3Kα), the substrate (e.g., a specific peptide or lipid), and ATP in a reaction buffer.
-
Compound Incubation: The test compounds at various concentrations were pre-incubated with the kinase before the addition of the substrate and ATP.
-
Quantification of Activity: The kinase activity was measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., using [γ-32P]ATP) or luminescence-based assays.
-
IC50 Determination: The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Tubulin Polymerization Assay
The effect of quinoxaline derivatives on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.
-
Tubulin Preparation: Purified tubulin was incubated with the test compounds in a polymerization buffer at 37°C.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules was monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The extent of inhibition of tubulin polymerization was determined by comparing the polymerization curves of the compound-treated samples with those of the control (vehicle-treated) samples.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz to illustrate key concepts discussed in this guide.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a 6-substituted quinazoline derivative.
Figure 2: A typical experimental workflow for determining the in vitro antiproliferative activity of test compounds.
Figure 3: The mechanism of action for quinoxaline-based tubulin polymerization inhibitors.
References
Navigating the Therapeutic Potential of Quinoxaline Derivatives: A Comparative Analysis of a Novel Cyclohexyl-Quinoxaline Compound
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This report provides a detailed head-to-head comparison of a promising, albeit lesser-known, cyclohexyl-substituted quinoxaline derivative with a well-established drug, highlighting its potential in the landscape of targeted therapies. Due to the limited publicly available data on a specific "6-Cyclohexylquinoxaline," this guide focuses on a closely related and studied compound, a 2-oxo-3-phenylquinoxaline derivative, and compares its anticancer properties with the known drug, Doxorubicin.
This comparative guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, detailed methodologies, and a visualization of the pertinent biological pathways.
Unveiling the Anticancer Potential: A Tale of Two Compounds
The focus of our analysis is a novel 2-oxo-3-phenylquinoxaline derivative, herein referred to as Compound 7j , which has demonstrated significant antiproliferative activity against colon cancer cells.[1][2] To contextualize its efficacy, we compare it with Doxorubicin , a widely used chemotherapeutic agent known for its potent anticancer effects across a broad spectrum of malignancies.
Table 1: Head-to-Head Comparison of Compound 7j and Doxorubicin
| Feature | Compound 7j (2-oxo-3-phenylquinoxaline derivative) | Doxorubicin |
| Chemical Class | Quinoxaline derivative | Anthracycline |
| Mechanism of Action | Induces apoptosis in cancer cells; potential MMP inhibitor.[1][2] | DNA intercalation, topoisomerase II inhibition, generation of reactive oxygen species. |
| Primary Indication | Investigational (Colon Cancer) | Various cancers (e.g., breast, lung, ovarian, leukemia) |
| Reported IC50 (HCT-116 Colon Cancer Cells) | 26.75 ± 3.50 µg/mL[1] | ~0.1 µM (concentration can vary based on experimental conditions) |
| Observed Cellular Effects | Nuclear disintegration, chromatin fragmentation, reduction in cell number.[1][2] | DNA damage, cell cycle arrest, apoptosis. |
Delving into the Experimental Framework
A clear understanding of the experimental methodologies is paramount for the objective evaluation of scientific data. The following sections outline the key experimental protocols used to assess the anticancer activity of Compound 7j.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The antiproliferative activity of Compound 7j was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human colorectal carcinoma (HCT-116) cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds, including Compound 7j, and incubated for an additional 48 hours.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then determined.
Experimental Protocol: DAPI Staining for Apoptosis
To confirm that the observed cell death was due to apoptosis, 4′,6-diamidino-2-phenylindole (DAPI) staining was employed.
-
Cell Treatment: HCT-116 cells were treated with a specific concentration (60 µg/mL) of Compound 7j for 48 hours.[1]
-
Fixation and Staining: The cells were then fixed and stained with DAPI, a fluorescent dye that binds strongly to A-T rich regions in DNA.
-
Microscopic Analysis: The stained cells were observed under a fluorescence microscope. The presence of chromatin condensation and the formation of apoptotic bodies were indicative of apoptosis.[1]
Visualizing the Mechanism of Action
To illustrate the potential mechanism of action of quinoxaline derivatives as anticancer agents, the following diagram depicts a simplified signaling pathway often implicated in cancer cell proliferation and survival, which can be targeted by such compounds.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by some quinoxaline derivatives.
The Path Forward
While the direct comparison with Doxorubicin highlights the nascent potential of Compound 7j, it is crucial to acknowledge the extensive research and clinical validation that underpins the use of established chemotherapeutics. The data presented here for the 2-oxo-3-phenylquinoxaline derivative serves as a compelling starting point for further investigation. Future studies should focus on elucidating its precise molecular target(s), comprehensive in vivo efficacy, and safety profile. The broad therapeutic promise of the quinoxaline scaffold warrants continued exploration and development to unlock its full potential in the fight against cancer and other diseases.
References
- 1. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 6-Cyclohexylquinoxaline and Other NMDA Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the experimental data and methodologies for evaluating 6-Cyclohexylquinoxaline and its alternatives as NMDA receptor antagonists.
This guide provides a detailed comparison of this compound with other known N-methyl-D-aspartate (NMDA) receptor antagonists. The content is intended for researchers, scientists, and professionals in the field of drug development who are interested in the statistical analysis of experimental data related to these compounds.
Introduction to this compound
This compound is a chemical compound belonging to the quinoxaline family. While research on this specific molecule is ongoing, related quinoxaline derivatives have shown biological activity, including potential as NMDA receptor antagonists. The NMDA receptor is a crucial glutamate receptor and ion channel protein found in nerve cells, playing a key role in synaptic plasticity and memory function. Its dysregulation is implicated in various neurological disorders, making it a significant target for drug discovery.
Comparative Analysis of NMDA Receptor Antagonists
To provide a context for the potential efficacy of this compound, this section presents a comparative analysis of its performance with established NMDA receptor antagonists. Due to the limited availability of specific experimental data for this compound, we will focus on a selection of well-characterized antagonists: Phencyclidine (PCP), Ketamine, and Memantine.
| Compound | Ki (nM) for NMDA Receptor | Receptor Subtype Specificity | Notes |
| Phencyclidine (PCP) | 59 (dizocilpine site), 313[1] | Non-selective | Binds to the PCP site within the ion channel. |
| Ketamine | 3100[1] | Non-selective | (S)-enantiomer is more potent than the (R)-enantiomer. |
| Memantine | IC50 similar to Ketamine | Preferentially targets extrasynaptic NMDA receptors | Uncompetitive, open-channel blocker with voltage-dependent properties. |
| This compound | Data not available | Data not available | - |
Note: The Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key experiments used to characterize NMDA receptor antagonists.
NMDA Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a test compound to the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
[³H]MK-801 (dizocilpine) as the radioligand.
-
Rat forebrain membrane homogenate as the source of NMDA receptors.
-
HEPES buffer (pH 7.4).
-
Glutamate and Glycine (co-agonists).
-
Test compound (e.g., this compound).
-
Unlabeled MK-801 for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from rat forebrains.
-
Incubate the membrane preparation with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.
-
Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of unlabeled MK-801 (non-specific binding).
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
Synthesis of this compound (General Approach)
Proposed Reaction: Condensation of a cyclohexyl-substituted o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal).
General Procedure:
-
Dissolve the cyclohexyl-substituted o-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid).
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
-
The reaction mixture may be heated or stirred at room temperature for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation, filtration, and purified by recrystallization or column chromatography.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex processes. Below are examples of how Graphviz (DOT language) can be used to create diagrams for experimental workflows and signaling pathways relevant to NMDA receptor research.
NMDA Receptor Binding Assay Workflow
References
Reproducibility of Biological Assays with Quinoxaline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative performance of bioactive compounds is paramount. This guide provides an objective comparison of biological assays involving quinoxaline derivatives, with a focus on their role as kinase inhibitors. Due to the limited specific data on 6-Cyclohexylquinoxaline, this guide utilizes data from structurally related quinoxaline compounds to provide a comparative framework for assay performance and reproducibility.
Comparative Efficacy of Quinoxaline-Based Kinase Inhibitors
Quinoxaline derivatives have emerged as a significant class of compounds in drug discovery, frequently investigated for their potent inhibitory effects on various protein kinases. The reproducibility of assays determining their efficacy, often measured by the half-maximal inhibitory concentration (IC50), is crucial for reliable structure-activity relationship (SAR) studies and candidate selection. While specific reproducibility metrics like Z'-factor and coefficient of variation are not consistently published, the standard deviation of IC50 values from repeated experiments offers insight into assay consistency.
The following table summarizes the in vitro potency of several quinoxaline derivatives against different kinases and cancer cell lines, providing a snapshot of their comparative efficacy and the typical variability observed in these biological assays.
| Compound ID | Target/Cell Line | Assay Type | IC50 (nM) | Standard Deviation (nM) | Reference |
| CPD4 | EGFR (L858R/T790M/C797S) TK | Enzyme-based | 3.04 | ± 1.24 | [1] |
| CPD15 | EGFR (L858R/T790M/C797S) TK | Enzyme-based | 6.50 | ± 3.02 | [1] |
| CPD16 | EGFR (L858R/T790M/C797S) TK | Enzyme-based | 10.50 | ± 1.10 | [1] |
| CPD21 | EGFR (L858R/T790M/C797S) TK | Enzyme-based | 3.81 | ± 1.80 | [1] |
| Osimertinib (Reference) | EGFR (L858R/T790M/C797S) TK | Enzyme-based | 8.93 | ± 3.01 | [1] |
| Compound 1 | JAK2 | ATP-competitive | 5.98 | Not Reported | [2] |
| Compound 26e | ASK1 | Kinase Inhibition | 30.17 | Not Reported | [3] |
| Compound 1 | c-Met Kinase | Cell-based | 0.16 (SF-268) | Not Reported | [2] |
| Compound 1 | c-Met Kinase | Cell-based | 0.21 (MCF7) | Not Reported | [2] |
| Compound 1 | c-Met Kinase | Cell-based | 0.32 (NCI-H460) | Not Reported | [2] |
| Compound 1 | CDK | Cell-based | 32.9 (MV4-11) | Not Reported | [2] |
| Compound 2 | CDK | Cell-based | 35.3 (HCT-116) | Not Reported | [2] |
| Compound 6 | VEGFR-2 | Cell-based | 5.11 (MCF-7) | Not Reported | [4] |
| Compound 6 | VEGFR-2 | Cell-based | 6.18 (HCT-116) | Not Reported | [4] |
Experimental Protocols
To ensure the reproducibility of biological assays with quinoxaline inhibitors, a standardized and well-documented experimental protocol is essential. Below is a representative protocol for an in vitro kinase inhibition assay, commonly used for the characterization of such compounds.
Representative In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Luminescent Assay)
This protocol is adapted from methodologies used for testing various kinase inhibitors, including quinoxaline derivatives.[3][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a quinoxaline derivative) against a specific protein kinase.
Materials:
-
Kinase (e.g., EGFR, JAK2, ASK1)
-
Substrate specific to the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound or related derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in kinase buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution (diluted in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (diluted in kinase buffer).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Molecular Pathways and Experimental Processes
Diagrams are essential tools for illustrating the complex signaling pathways targeted by kinase inhibitors and the workflows of the assays used to evaluate them.
Caption: General Kinase Signaling Pathway and Point of Inhibition.
Caption: Workflow for a Typical In Vitro Kinase Inhibition Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 5. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Peer-reviewed literature on the validation of quinoxaline-based inhibitors
A Comparative Guide to the Validation of Quoxaline-Based Inhibitors
Quinoxaline derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of therapeuticaly relevant protein targets. This guide provides a comparative overview of peer-reviewed literature on the validation of quinoxaline-based inhibitors, with a focus on their performance against enzymes such as Apoptosis Signal-regulating Kinase 1 (ASK1), Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and p38α Mitogen-Activated Protein Kinase (p38α MAPK). The information is compiled to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds.
Quantitative Comparison of Inhibitor Performance
The inhibitory efficacy of various quinoxaline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| ASK1 Inhibitors | |||||
| 26e | ASK1 | 0.03017 | - | - | [1] |
| 12d | ASK1 | 0.04963 | - | - | [1] |
| 12c | ASK1 | 0.11761 | - | - | [1] |
| 12b | ASK1 | 0.50246 | - | - | [1] |
| EGFR and COX-2 Inhibitors | |||||
| 4a | EGFR | 0.3 | Erlotinib | 0.08 | [2] |
| 13 | EGFR | 0.4 | Erlotinib | 0.08 | [2] |
| 11 | EGFR | 0.6 | Erlotinib | 0.08 | [2] |
| 5 | EGFR | 0.9 | Erlotinib | 0.08 | [2] |
| 13 | COX-2 | 0.46 | Celecoxib | 0.34 | [2] |
| 11 | COX-2 | 0.62 | Celecoxib | 0.34 | [2] |
| 5 | COX-2 | 0.83 | Celecoxib | 0.34 | [2] |
| 4a | COX-2 | 1.17 | Celecoxib | 0.34 | [2] |
| p38α MAPK Inhibitors | |||||
| 4a | p38α MAPK | 0.042 | SB203580 | 0.044 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in the literature for the synthesis and evaluation of quinoxaline-based inhibitors.
Synthesis of Quinoxaline Derivatives (General Protocol)
A common synthetic route for quinoxaline derivatives involves the reaction of a quinoxaline carboxylic acid with an appropriate amine. For instance, the synthesis of compounds 9a–9d was achieved by dissolving 2-quinoxalinecarboxylic acid and the corresponding amine in dichloromethane (DCM).[1] The reaction mixture was stirred at 0 °C under a dry argon atmosphere, followed by the addition of triethylamine (Et3N) and 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P). The reaction was then stirred at room temperature for 6–12 hours.[1] Progress was monitored by Thin Layer Chromatography (TLC). After completion, the solution was diluted with DCM and extracted with water and sodium bicarbonate solution. The organic layer was subsequently dried, filtered, and concentrated to yield the final compounds.[1]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against their target kinases is determined using in vitro kinase assays.
-
ASK1 Inhibition Assay : The in vitro ASK1 kinase inhibitory activities of the synthesized quinoxaline derivatives were evaluated to determine their IC50 values.[1]
-
EGFR Tyrosine Kinase (EGFR-TK) Inhibition Assay : To investigate the anticancer mechanism of the most potent compounds, an EGFR-TK assay was performed. The results were used to determine the IC50 values against the EGFR enzyme.[2]
-
COX-1 and COX-2 Inhibition Assay : The ability of the compounds to inhibit COX-1 and COX-2 enzymes was evaluated to determine their potency and selectivity. IC50 values were calculated for both enzymes.[2]
-
p38α MAP Kinase Inhibition Assay : A p38α MAP kinase inhibition assay was conducted to assess the inhibitory potential of the synthesized quinoxaline derivatives against this target.[3]
Cell-Based Assays
-
Anticancer Activity Screening : The in vitro anticancer activity of the synthesized quinoxaline derivatives was screened against various cancer cell lines, such as breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinoma cell lines, typically at a single concentration (e.g., 10 µM) to determine the percentage of growth inhibition.[2]
-
Cytotoxicity Experiments : To assess the safety of the compounds, cytotoxicity experiments were performed on normal human cell lines (e.g., liver LO2 cells). Cell survival rates were determined at different concentrations of the test compounds.[1]
-
Oil Red O Staining : This experiment is used to visualize and quantify lipid accumulation in cells. For instance, it was used to show that a quinoxaline derivative decreased lipid droplets in a dose-dependent manner in a model of non-alcoholic fatty liver disease (NAFLD).[1]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these inhibitors requires knowledge of the signaling pathways they modulate. The following diagrams illustrate the targeted pathways and a general experimental workflow for inhibitor validation.
Caption: ASK1 signaling pathway and the point of inhibition.
Caption: EGFR signaling pathway and inhibitor action.
Caption: General experimental workflow for inhibitor validation.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 6-Cyclohexylquinoxaline: A Comprehensive Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Cyclohexylquinoxaline, a heterocyclic organic compound utilized in pharmaceutical and chemical research. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance.
Due to the limited availability of specific toxicological data for this compound, it is imperative to handle this compound with caution, assuming it may be hazardous. The following procedures are based on best practices for the disposal of novel or uncharacterized research chemicals.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Waste Characterization and Segregation
Proper waste segregation is the first critical step in the disposal process. Based on the chemical structure of this compound (a solid, nitrogen-containing heterocyclic organic compound), it should be treated as a potentially hazardous chemical waste.
| Waste Stream | Description | Container Type | Labeling Requirements |
| Solid Waste | Unused or expired this compound powder. | Sealable, labeled, chemically compatible container. | "Hazardous Waste," "this compound," and appropriate hazard pictograms (e.g., irritant, toxic, environmentally hazardous). |
| Contaminated Labware | Disposable items such as pipette tips, weighing boats, and contaminated gloves. | Lined, sealable waste container. | "Hazardous Waste," "Solid Waste Contaminated with this compound." |
| Liquid Waste | Solutions containing this compound. | Sealable, chemically compatible solvent waste container (e.g., glass or polyethylene). | "Hazardous Waste," list all chemical constituents including "this compound," and their approximate concentrations. |
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe disposal of this compound from a laboratory setting.
Logical Relationship of Safety and Disposal Steps
The following diagram illustrates the logical dependencies of the key safety and disposal procedures. Adherence to this hierarchy is crucial for minimizing risk.
Experimental Protocols for Decontamination
In the event of a small spill of this compound powder, the following decontamination procedure should be followed:
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Absorb: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a wipe with a detergent solution.
-
Dispose of Cleaning Materials: All cleaning materials must be disposed of as hazardous waste.
For liquid spills, absorb the liquid with a chemical absorbent pad or other suitable material and follow steps 3 through 5.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the relevant local, state, and federal regulations for chemical waste disposal. If a Safety Data Sheet (SDS) for this compound becomes available, its specific disposal instructions should supersede the guidance provided herein.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
